Propanal, 2-methyl-2-(methylthio)-
Description
BenchChem offers high-quality Propanal, 2-methyl-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal, 2-methyl-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-methylsulfanylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLXSBTYRDLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065999 | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-21-0 | |
| Record name | 2-Methyl-2-(methylthio)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(methylthio)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2-(methylthio)propanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM9F849L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Propanal, 2-methyl-2-(methylthio)-" chemical properties
An In-depth Technical Guide to the Chemical Properties of Propanal, 2-methyl-2-(methylthio)-
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Propanal, 2-methyl-2-(methylthio)-. The information is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.
Chemical Identity and Physical Properties
Propanal, 2-methyl-2-(methylthio)-, also known as 2-methyl-2-(methylsulfanyl)propanal, is an organosulfur compound with the molecular formula C5H10OS.[1][2] It is classified as a thioether and an aldehyde.[1] This compound is significant in synthetic and flavor chemistry.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methyl-2-(methylsulfanyl)propanal[2] |
| CAS Number | 16042-21-0[1] |
| Molecular Formula | C5H10OS[1][2] |
| Molecular Weight | 118.2 g/mol [1][2] |
| Canonical SMILES | CC(C)(C=O)SC[1] |
| InChI Key | DIPLXSBTYRDLGV-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid[1] |
| Boiling Point | Approximately 130 °C[1] |
| Solubility | Soluble in organic solvents; limited solubility in water[1] |
Synthesis Protocols
The synthesis of Propanal, 2-methyl-2-(methylthio)- can be achieved through various methods. A common approach involves the reaction of an isobutyraldehyde derivative with a sulfur-containing nucleophile.
Experimental Protocol: Synthesis from Isobutyraldehyde
This protocol describes a two-step synthesis starting from isobutyraldehyde. The first step involves the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal, which then reacts with sodium methyl mercaptide.
Step 1: Chlorination of Isobutyraldehyde
-
Dissolve isobutyraldehyde in a suitable organic solvent (e.g., hydrocarbons, alcohols, amides).
-
Maintain the temperature of the solution between 0–50 °C (preferably 25–35 °C).
-
Bubble chlorine gas through the solution to initiate the chlorination reaction, yielding 2-chloro-2-methylpropanal.[3]
Step 2: Methylthiolation
-
Prepare an aqueous solution of sodium methyl mercaptide.
-
Add the 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution.[3]
-
Stir the reaction mixture to allow for the nucleophilic substitution reaction to proceed, forming 2-methyl-2-(methylthio)propanal.[3]
The diagram below illustrates the synthesis workflow.
Chemical Reactivity
Propanal, 2-methyl-2-(methylthio)- exhibits reactivity characteristic of aldehydes.
-
Oxidation-Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol using appropriate reagents, such as sodium borohydride for reduction.[1]
-
Aldol Condensation : Under acidic or basic conditions, it can participate in aldol condensation reactions, which allows for the formation of more complex carbon skeletons.[1]
The following diagram outlines the primary reaction pathways.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Propanal, 2-methyl-2-(methylthio)-.
Experimental Protocol: Reverse-Phase HPLC Analysis
This method can be used for purity assessment and preparative separation.[4]
-
Column : Newcrom R1 HPLC column.[4]
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]
-
Mass Spectrometry (MS) Compatibility : For MS-compatible applications, phosphoric acid should be replaced with formic acid.[4]
-
UPLC Applications : For faster UPLC applications, columns with smaller 3 µm particles are available.[4]
This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[4]
Biological and Industrial Relevance
Propanal, 2-methyl-2-(methylthio)- has applications in several fields:
-
Flavor Chemistry : It is utilized as a flavoring agent in food products.[1]
-
Synthetic Intermediate : It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, its oxime derivative, 2-methyl-2-(methylthio)propionaldehyde oxime, is an important intermediate in the synthesis of the carbamate insecticide aldicarb.[5]
-
Biochemical Research : The compound is used in studies investigating the biochemical pathways of sulfur-containing compounds.[1] It can interact with enzymes like dehydrogenases and be metabolized through oxidation or reduction, potentially influencing metabolic pathways.[1]
Safety and Handling
While specific safety data for Propanal, 2-methyl-2-(methylthio)- is limited, related compounds such as 3-(methylthio)propanal are classified as combustible liquids and can be harmful if swallowed or inhaled, and toxic in contact with skin.[6][7] They can cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[6][7]
Recommended Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][8]
-
Store in a well-ventilated, cool, and locked-up place.[8]
-
Avoid release to the environment.[6]
-
Wash skin thoroughly after handling.[6]
References
- 1. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 4. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
2-methyl-2-(methylsulfanyl)propanal IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propanal, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This compound serves as a valuable intermediate in synthetic chemistry.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-2-(methylsulfanyl)propanal .[1] It is also commonly referred to as 2-methyl-2-(methylthio)propanal.
-
Molecular Formula: C₅H₁₀OS[2]
-
Canonical SMILES: CC(C)(C=O)SC[2]
-
InChI: InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3[2]
-
InChIKey: DIPLXSBTYRDLGV-UHFFFAOYSA-N[2]
The structure features a propanal backbone with two methyl groups and a methylsulfanyl (-SCH₃) group attached to the alpha-carbon (C2). This quaternary carbon center is adjacent to the aldehyde functional group.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2-methyl-2-(methylsulfanyl)propanal is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 118.20 g/mol | [2][3] |
| CAS Number | 16042-21-0 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | ~130 - 141 °C at 760 Torr | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water. | |
| LogP | 1.29 | [1] |
Spectroscopic Data
Detailed experimental spectra (NMR, IR, MS) for 2-methyl-2-(methylsulfanyl)propanal are not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and data from related compounds, such as its precursor 2-methylpropanal.
-
¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methylsulfanyl protons (-SCH₃), a singlet for the two equivalent methyl groups (-C(CH₃)₂), and a singlet for the aldehydic proton (-CHO).
-
¹³C NMR: The spectrum should show signals for the quaternary alpha-carbon, the carbonyl carbon of the aldehyde, the methyl carbons, and the methylsulfanyl carbon.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption peak for the C=O stretching vibration of the aldehyde group is expected in the range of 1720-1740 cm⁻¹.[4] This is a key feature for identifying the aldehyde functional group.
-
Mass Spectrometry (Electron Ionization): The molecular ion peak [M]⁺ would be observed at m/z = 118. Fragmentation would likely involve the loss of the aldehyde group (-CHO), the methylsulfanyl group (-SCH₃), or methyl groups.
Experimental Protocols
Synthesis Protocol: Two-Step Synthesis from Isobutyraldehyde
A common method for synthesizing 2-methyl-2-(methylsulfanyl)propanal is via the α-chlorination of isobutyraldehyde (2-methylpropanal) followed by nucleophilic substitution with sodium methyl mercaptide.[5]
Step 1: Synthesis of 2-chloro-2-methylpropanal [5]
-
Reaction Setup: In a reaction flask equipped with a stirrer and a gas inlet, dissolve isobutyraldehyde (1.0 mol) in a suitable organic solvent (e.g., N,N-dimethylformamide, 1,2-dichloroethane).[5]
-
Chlorination: While stirring, bubble chlorine gas (1.0 mol) through the solution. Maintain the reaction temperature between 10-40°C using a cooling bath.[5]
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation, collecting the fraction at 32-34°C (at 640 mmHg).[5] This intermediate is a colorless liquid.
Step 2: Synthesis of 2-methyl-2-(methylsulfanyl)propanal [5]
-
Reaction Setup: The crude or purified 2-chloro-2-methylpropanal is reacted with an aqueous solution of sodium methyl mercaptide (NaSCH₃).[5]
-
Nucleophilic Substitution: The methylthiolate anion acts as a nucleophile, displacing the chloride to form the final product.
-
Purification: The final product, 2-methyl-2-(methylsulfanyl)propanal, can be isolated and purified using standard techniques such as extraction and distillation.
Analytical Protocol: Reverse-Phase HPLC
The purity and concentration of 2-methyl-2-(methylsulfanyl)propanal can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1]
-
Column: Newcrom R1 HPLC column or equivalent C18 stationary phase.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[1] For applications compatible with mass spectrometry (LC-MS), formic acid should be used in place of phosphoric acid.[1]
-
Detection: UV detection at an appropriate wavelength for the aldehyde chromophore (typically 210-230 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent.
-
Analysis: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
Diagrams and Workflows
Structural Relationships
The following diagram illustrates the key functional groups and structural components of the 2-methyl-2-(methylsulfanyl)propanal molecule.
Caption: Key structural features of the target molecule.
Synthetic Workflow
The diagram below outlines the logical flow of the two-step synthesis process starting from isobutyraldehyde.
Caption: Workflow for the synthesis of the target compound.
Analytical Workflow
This diagram illustrates the general procedure for analyzing 2-methyl-2-(methylsulfanyl)propanal using RP-HPLC.
Caption: General workflow for RP-HPLC analysis.
References
physical properties of 2-methyl-2-(methylthio)propanal
An In-depth Technical Guide on the Physical Properties of 2-methyl-2-(methylthio)propanal
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-2-(methylthio)propanal, tailored for researchers, scientists, and professionals in drug development. This document includes key physicochemical data, detailed experimental protocols for its synthesis and property determination, and visualizations of relevant processes.
Physicochemical Properties
2-Methyl-2-(methylthio)propanal, also known by its IUPAC name 2-methyl-2-methylsulfanylpropanal, is an organosulfur compound with the chemical formula C₅H₁₀OS.[1][2] It is classified as an aldehyde and is noted for its role in synthetic and flavor chemistry.[1]
A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀OS | [1][2][3] |
| Molecular Weight | 118.2 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Approx. 130 °C | [1] |
| 141 °C at 760 Torr | [4] | |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
| LogP (o/w) | 1.29 | [5] |
| CAS Number | 16042-21-0 | [1][6][7] |
| IUPAC Name | 2-methyl-2-methylsulfanylpropanal | [1] |
Experimental Protocols
Synthesis of 2-methyl-2-(methylthio)propanal
A common method for the synthesis of 2-methyl-2-(methylthio)propanal involves the reaction of 2-chloro-2-methylpropanal with sodium methyl mercaptide.[8]
Materials:
-
Isobutyraldehyde
-
Chlorine gas
-
Organic solvent (e.g., 1,2-dichloroethane)
-
Aqueous solution of sodium methyl mercaptide
-
Aqueous hydroxylamine (for subsequent oximation if desired)
-
Sodium hydroxide solution
Procedure:
-
Chlorination: Dissolve isobutyraldehyde in an organic solvent within a reaction flask. Pass chlorine gas through the solution while stirring. Maintain the reaction temperature between 0–50 °C.[8] This step produces 2-chloro-2-methylpropanal.
-
Methylthiolation: The resulting 2-chloro-2-methylpropanal is then reacted with an aqueous solution of sodium methyl mercaptide. This substitution reaction yields 2-methyl-2-(methylthio)propanal.[8]
-
Work-up: After the reaction is complete, the organic layer is separated, washed, and the solvent is removed, for instance by distillation, to yield the final product.[8]
Determination of Boiling Point by Simple Distillation
The boiling point of a liquid organic compound such as 2-methyl-2-(methylthio)propanal can be determined using a simple distillation apparatus.[9]
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head
-
Thermometer
-
Condenser
-
Receiving flask
Procedure:
-
Assembly: Assemble the simple distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Place a sample of 2-methyl-2-(methylthio)propanal into the round-bottom flask.
-
Heating: Begin heating the flask gently. The liquid will start to vaporize.
-
Temperature Measurement: The vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid.[9]
-
Condensation and Collection: The vapor then passes into the condenser, where it is cooled and reverts to a liquid, which is collected in the receiving flask.[9]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-methyl-2-(methylthio)propanal from isobutyraldehyde.
Caption: Synthesis workflow for 2-methyl-2-(methylthio)propanal.
Boiling Point Determination Workflow
This diagram outlines the experimental procedure for determining the boiling point of 2-methyl-2-(methylthio)propanal.
Caption: Workflow for boiling point determination.
Potential Metabolic Pathways
In biological systems, 2-methyl-2-(methylthio)propanal can undergo metabolic transformations.[1] The aldehyde functional group is susceptible to both oxidation and reduction.
Caption: Potential metabolic pathways of 2-methyl-2-(methylthio)propanal.
References
- 1. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. GSRS [precision.fda.gov]
- 4. echemi.com [echemi.com]
- 5. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]
- 6. Page loading... [guidechem.com]
- 7. 2-methyl-2-(methylthio)propionaldehyde | 16042-21-0 [chemicalbook.com]
- 8. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to CAS Number 16042-21-0: Propanal, 2-methyl-2-(methylthio)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanal, 2-methyl-2-(methylthio)-, identified by the CAS number 16042-21-0, is an organosulfur compound with applications in flavor chemistry and as an intermediate in chemical synthesis.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known hazards. While information on its specific biological activity and mechanism of action is limited, this document summarizes the available data and outlines potential areas for future research.
Chemical and Physical Properties
Propanal, 2-methyl-2-(methylthio)- is a colorless liquid with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol .[1][2] It is characterized by the presence of an aldehyde functional group and a methylthio substituent on the same carbon atom.
Table 1: Physical and Chemical Properties of Propanal, 2-methyl-2-(methylthio)-
| Property | Value | Reference |
| Molecular Formula | C5H10OS | [1][3][4][5][6] |
| Molecular Weight | 118.20 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Approximately 130 °C | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| GHS Classification | Flammable liquid and vapor (Warning) | [2] |
Synthesis and Experimental Protocols
The synthesis of Propanal, 2-methyl-2-(methylthio)- can be achieved through several routes, primarily involving the reaction of isobutyraldehyde with a source of a methylthio group. One described method involves the chlorination of isobutyraldehyde followed by reaction with sodium methyl mercaptide.[1]
Experimental Protocol: Synthesis from Isobutyraldehyde
Step 1: Synthesis of 2-chloro-2-methylpropanal In a reaction flask, isobutyraldehyde is dissolved in an organic solvent (e.g., N,N-dimethylformamide).[1] While stirring and maintaining a temperature of 20-40 °C, chlorine gas is introduced.[1] After the reaction is complete, the 2-chloro-2-methylpropanal is isolated by vacuum distillation.[1]
Step 2: Synthesis of Propanal, 2-methyl-2-(methylthio)- The 2-chloro-2-methylpropanal is then reacted with an aqueous solution of sodium methyl mercaptide under stirring, maintaining a temperature of 20-50 °C.[1] After the reaction, the organic layer is separated and purified by distillation to yield Propanal, 2-methyl-2-(methylthio)-.[1]
References
- 1. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 2. RNA-seq analysis reveals narrow differential gene expression in MEP and MVA pathways responsible for phytochemical divergence in extreme genotypes of Thymus daenensis Celak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. GSRS [precision.fda.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243) [hmdb.ca]
An In-depth Technical Guide to Organosulfur Compounds in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role organosulfur compounds play in the flavor profiles of various foods. It details their formation through complex biochemical and chemical pathways, presents quantitative data on their occurrence, and outlines detailed experimental protocols for their analysis. This document is intended to be a valuable resource for professionals in flavor chemistry, food science, and drug development, offering insights into the sensory characteristics and analytical methodologies associated with these potent flavor molecules.
Introduction to Organosulfur Compounds in Flavor
Organosulfur compounds are a diverse class of volatile and non-volatile molecules that significantly contribute to the characteristic aromas and tastes of many foods and beverages. Despite often being present in trace amounts, their extremely low odor thresholds make them potent contributors to flavor profiles.[1][2] They are responsible for the pungent and characteristic flavors of vegetables from the Allium genus (e.g., garlic, onions) and the Brassica genus (e.g., cabbage, broccoli), as well as contributing to the complex aromas of coffee, meat, and wine.[1] The sensory perception of these compounds can vary dramatically with concentration, where they might impart a desirable note at low levels and an unpleasant "sulfurous" off-flavor at higher concentrations.[2]
Key Formation Pathways of Flavor-Active Organosulfur Compounds
The generation of flavor-active organosulfur compounds is primarily driven by enzymatic processes in fresh foods and heat-induced reactions during cooking.
Enzymatic Formation in Allium Vegetables
In vegetables like garlic and onions, flavor precursors, namely S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored separately from the enzyme alliinase within the plant cells.[3][4] Upon tissue damage, such as cutting or crushing, alliinase comes into contact with the ACSOs, initiating a rapid enzymatic cascade that produces highly reactive sulfenic acids. These intermediates then undergo spontaneous condensation to form thiosulfinates, such as allicin in garlic, which are responsible for the pungent aroma. Allicin and other thiosulfinates are unstable and can further decompose into a variety of diallyl sulfides (DAS), diallyl disulfides (DADS), and diallyl trisulfides (DATS).[3][4][5][6]
In onions, a similar pathway leads to the formation of the lachrymatory factor, (Z)-propanethial S-oxide, from S-propenyl-L-cysteine sulfoxide.
Enzymatic Formation in Brassica Vegetables
Brassica vegetables, such as broccoli, cabbage, and kale, contain glucosinolates as their primary sulfur-containing precursors.[7][8] When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates into unstable aglycones. These intermediates can then rearrange to form isothiocyanates (e.g., sulforaphane in broccoli), nitriles, and thiocyanates, which contribute to the characteristic pungent and sometimes bitter flavors of these vegetables.
Thermal Formation Pathways
During the cooking of food, particularly at high temperatures, two major chemical reactions, the Maillard reaction and Strecker degradation, are responsible for the formation of a wide array of flavor compounds, including many organosulfur volatiles.
-
Maillard Reaction: This is a complex series of reactions between amino acids and reducing sugars.[9][10][11] When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, they can lead to the formation of thiophenes, thiazoles, and other heterocyclic sulfur compounds that contribute to the roasty, meaty, and savory flavors of cooked foods.[9][12]
-
Strecker Degradation: This reaction, which can be considered a part of the Maillard reaction, involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[13][14] The Strecker degradation of cysteine and methionine produces volatile sulfur compounds such as methional, which has a cooked potato-like aroma, and various mercaptans.[13]
Quantitative Data on Key Organosulfur Compounds
The concentration of organosulfur compounds in food can vary significantly depending on the cultivar, growing conditions, storage, and processing. The following tables summarize some reported concentrations and sensory thresholds for key compounds.
Table 1: Concentration of Key Organosulfur Compounds in Selected Foods
| Compound | Food | Concentration Range | Reference(s) |
| Allicin | Fresh Garlic | 1-5 mg/g fresh weight | [4] |
| Diallyl disulfide (DADS) | Garlic Oil | 26-66.7% of total sulfur compounds | [3][4][6] |
| Diallyl trisulfide (DATS) | Garlic Oil | 14.6-19% of total sulfur compounds | [3][4] |
| Glucoraphanin | Broccoli | 0.03-3.15 mg/g dry weight | [15] |
| Cabbage | 1.06-1.54 mg/g fresh weight | [7] | |
| Kale | up to 1.19 mg/g fresh weight | [7] | |
| Sinigrin | Red Cabbage | >3.38 µmol/g dry matter | [16] |
| 2-Furfurylthiol | Roasted Coffee | 10-500 ng/L | [17] |
| Dimethyl sulfide | Roasted Coffee | variable | [17] |
| Methional | Cooked Potato | character-impact compound | [2] |
Table 2: Sensory Thresholds of Selected Organosulfur Compounds
| Compound | Odor Descriptor | Odor Threshold in Water | Reference(s) |
| Allicin | Pungent, garlic-like | - | [4] |
| Diallyl disulfide (DADS) | Strong garlic | - | [6] |
| Methional | Cooked potato, savory | 0.2 µg/L | [2] |
| 2-Furfurylthiol | Roasted coffee | 0.005 µg/L | [17] |
| Dimethyl sulfide | Cabbage-like, sweet corn | 0.3 µg/L | [2] |
| 3-Mercapto-2-methylpentan-1-ol | Meat broth, onion, leek | 0.03 µg/L | [2] |
| 4-Methyl-4-sulfanylpentan-2-one | Tropical fruit, cat urine (at high conc.) | 0.1 ng/L | [1] |
Experimental Protocols for Analysis
The analysis of organosulfur compounds presents challenges due to their volatility, reactivity, and often low concentrations in complex food matrices. A combination of effective sample preparation and sensitive analytical techniques is crucial for their accurate identification and quantification.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample.
Protocol for HS-SPME of Volatile Sulfur Compounds in Coffee:
-
Sample Preparation: Weigh 2 g of ground coffee into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., ethyl methyl sulfide).
-
Equilibration: Seal the vial and equilibrate the sample at a specific temperature and time (e.g., 50°C for 15 minutes) to allow volatiles to partition into the headspace.[18]
-
Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 45 minutes at 50°C) to adsorb the analytes.[18]
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organosulfur Compounds
GC-MS is the technique of choice for the separation and identification of volatile sulfur compounds.
Typical GC-MS Parameters for Coffee Volatiles:
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Detector: A sulfur-selective detector like a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD) can be used for enhanced sensitivity and selectivity for sulfur compounds.[17]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors
HPLC is well-suited for the analysis of non-volatile organosulfur precursors, such as ACSOs in Allium vegetables and glucosinolates in Brassica vegetables.
HPLC-UV Method for S-allyl-L-cysteine sulfoxide (Alliin) in Garlic:
-
Sample Extraction:
-
Homogenize fresh garlic cloves with a methanol/water solution (e.g., 80:20 v/v).
-
Centrifuge the mixture and filter the supernatant.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
-
Column Temperature: 25°C.
-
HPLC-MS Method for Glucosinolates in Broccoli:
-
Sample Extraction:
-
Freeze-dry and grind broccoli florets.
-
Extract with 70% methanol at 70°C.
-
Centrifuge and collect the supernatant.
-
-
HPLC-MS Conditions:
Conclusion
Organosulfur compounds are integral to the flavor chemistry of a wide range of foods, contributing both desirable and undesirable sensory attributes. A thorough understanding of their formation pathways, concentrations, and sensory properties is essential for food scientists, flavor chemists, and researchers in related fields. The analytical methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of these potent flavor molecules. Further research into the complex interactions of organosulfur compounds with other food matrix components will continue to advance our ability to modulate and optimize food flavor.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. maxwellsci.com [maxwellsci.com]
- 5. The Impact of Allicin Contents on Microbiological Counts in Stored Garlic Cloves and Dried Garlic Sheets. [ejchem.journals.ekb.eg]
- 6. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 7. Quantitative profiling of glucosinolates by LC-MS analysis reveals several cultivars of cabbage and kale as promising sources of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosinolates in Brassica Vegetables: Characterization and Factors That Influence Distribution, Content, and Intake | Annual Reviews [annualreviews.org]
- 9. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maillard reaction - Wikipedia [en.wikipedia.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sbicafe.ufv.br [sbicafe.ufv.br]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of Sulfur Compounds in Food Aroma: A Technical Guide
Volatile sulfur compounds (VSCs) are a class of molecules that wield a disproportionately large influence on the aroma profiles of a vast array of foods and beverages. Despite typically being present at trace concentrations, their exceptionally low odor thresholds mean they are often the "character-impact" compounds that define a food's unique scent, from the roasted notes of coffee to the pungent aroma of garlic. However, their contribution is a double-edged sword; at optimal concentrations, they impart desirable complexity, but in excess, they can lead to unpleasant off-flavors. This technical guide provides an in-depth exploration of the formation, sensory perception, and analysis of these potent aroma compounds, tailored for researchers, scientists, and professionals in drug development.
Formation Pathways of Volatile Sulfur Compounds
The generation of VSCs in food is a complex interplay of enzymatic and thermal reactions, primarily involving the degradation of sulfur-containing precursors such as amino acids (cysteine, methionine) and glucosinolates.
Enzymatic Formation in Allium and Brassica Species
In vegetables of the Allium genus (e.g., garlic, onions) and Brassica genus (e.g., cabbage, broccoli), characteristic sulfur aromas are generated enzymatically upon tissue disruption.[1][2] In Allium species, the enzyme alliinase comes into contact with S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin in garlic.[3][4][5] This initiates a cascade of reactions, leading to the formation of highly reactive sulfenic acids, which then rearrange to form thiosulfinates like allicin, responsible for the pungent aroma of fresh garlic.[2] These unstable compounds further decompose into a variety of disulfides, trisulfides, and other VSCs.[2]
Thermal Generation: Maillard Reaction and Strecker Degradation
During the heating of food, the Maillard reaction and the associated Strecker degradation are major pathways for the formation of a wide variety of flavor compounds, including numerous VSCs.[6] The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids.[7] When sulfur-containing amino acids like cysteine and methionine participate, a plethora of sulfurous aroma compounds are generated.[6]
The Strecker degradation, a key component of the Maillard reaction, involves the interaction of an α-dicarbonyl compound (formed from sugar degradation) with an amino acid.[8][9] This leads to the formation of a Strecker aldehyde, which often possesses a characteristic aroma, and other reactive intermediates like hydrogen sulfide and ammonia when sulfur-containing amino acids are involved.[9] These intermediates can then react further to produce a diverse range of heterocyclic sulfur compounds, such as thiophenes, thiazoles, and dithiazines, which contribute to the roasted, meaty, and savory aromas of cooked foods.[10]
Sensory Perception of Sulfur Compounds
The sensory impact of a volatile sulfur compound is determined by its concentration and its odor detection threshold.[11][12] Many VSCs have incredibly low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, meaning even minute quantities can significantly influence food aroma.[11][13] The perceived aroma can also change dramatically with concentration; for example, dimethyl sulfide at low levels contributes to the desirable aroma of canned corn, but at high concentrations, it is perceived as cabbage-like and unpleasant.[12]
The perception of sulfur-containing odorants begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[14][15] The binding of an odorant to its specific OR triggers a signaling cascade.[16] This involves the activation of an olfactory-specific G-protein (Gα-olf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16] The cAMP opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions and depolarization of the OSN.[16] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[16] Recent research has also highlighted the role of metal ions, such as copper, in enhancing the sensitivity of certain olfactory receptors to sulfur compounds.[14][15][17]
Quantitative Data on Key Sulfur Compounds
The following table summarizes the odor thresholds and typical concentrations of some important volatile sulfur compounds found in various foods. This data highlights the potent nature of these compounds and their significant contribution to the overall aroma profile.
| Sulfur Compound | Odor Descriptor | Odor Threshold (in water, ng/L) | Food Matrix | Typical Concentration (µg/kg) |
| Hydrogen Sulfide | Rotten eggs | 50 - 800 | Wine, Beer | 1 - 10 |
| Methanethiol | Cooked cabbage, putrid | 20 - 2,100 | Cheese, Milk | 1 - 50 |
| Dimethyl Sulfide | Cabbage, sweet corn | 300 - 33,000 | Corn, Beer, Coffee | 10 - 1,000 |
| Dimethyl Disulfide | Cabbage, onion | 12,000 | Cabbage, Onion | 50 - 5,000 |
| Dimethyl Trisulfide | Cooked cabbage, meaty | 8 | Beef, Cabbage | 1 - 100 |
| 2-Furfurylthiol | Roasted coffee | 5 | Coffee | 100 - 1,000 |
| 3-Mercaptohexan-1-ol | Grapefruit, passion fruit | 1 | Wine, Fruit juices | 0.1 - 5 |
| 4-Mercapto-4-methylpentan-2-one | Blackcurrant, catty | 0.8 | Hops, Beer, Wine | 0.01 - 1 |
| Methional | Boiled potato | 200 | Potato, Tomato | 1 - 20 |
| Diallyl Disulfide | Garlic | 700 | Garlic | >10,000 |
| Allyl Isothiocyanate | Mustard, pungent | 20,000 | Mustard, Horseradish | >10,000 |
Note: Odor thresholds and concentrations can vary significantly depending on the food matrix, processing conditions, and analytical methods used.
Experimental Protocols for Analysis
The analysis of volatile sulfur compounds in food is challenging due to their low concentrations, high volatility, and reactivity. A combination of selective extraction techniques and sensitive detection methods is typically required.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
HS-SPME is a widely used solvent-free extraction technique for volatile and semi-volatile compounds from food matrices.[18][19]
Protocol:
-
Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. For solid samples, grinding under liquid nitrogen can be employed.[20] An internal standard is added for quantification. The vial is sealed with a PTFE/silicone septum. To enhance the release of volatiles, the sample can be diluted, and salt (e.g., NaCl) may be added to increase the ionic strength of the aqueous phase.[18]
-
Extraction: The vial is placed in a temperature-controlled autosampler and equilibrated for a specific time (e.g., 10-30 minutes) at a set temperature (e.g., 35-60°C).[18][20] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace above the sample for a defined period (e.g., 30-45 minutes) to allow for the adsorption of the volatile compounds.[18]
-
Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The desorbed compounds are separated on a capillary column (e.g., DB-WAX).[20] The GC oven temperature is programmed to achieve optimal separation. The separated compounds are then detected and identified by a mass spectrometer.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive and specific detector for odor-active compounds.[21][22][23][24]
Protocol:
-
Aroma Extract Preparation: A representative aroma extract is prepared from the food sample using techniques such as solvent extraction, simultaneous distillation-extraction (SDE), or solvent-assisted flavor evaporation (SAFE).[23]
-
GC Separation: The aroma extract is injected into the GC, and the volatile compounds are separated on a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or MS) and a heated sniffing port.
-
Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time, duration, and sensory descriptor of each perceived odor.
-
Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the aroma extract is serially diluted and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is proportional to its odor activity value.
This comprehensive approach, integrating chemical analysis with sensory perception, is crucial for understanding the complex role of sulfur compounds in shaping the aromas we experience in our food. The continued development of analytical techniques and a deeper understanding of the underlying formation and perception mechanisms will undoubtedly lead to further advancements in the fields of food science, flavor chemistry, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aaspjournal.org [aaspjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. ugc.futurelearn.com [ugc.futurelearn.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 21. imreblank.ch [imreblank.ch]
- 22. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 23. pfigueiredo.org [pfigueiredo.org]
- 24. gentechscientific.com [gentechscientific.com]
2-methyl-2-(methylthio)propanal molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-methyl-2-(methylthio)propanal, a significant organosulfur compound utilized in synthetic and flavor chemistry.[1] The document details its molecular characteristics, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Core Molecular and Physical Properties
The fundamental properties of 2-methyl-2-(methylthio)propanal are summarized below. This data is essential for its application in experimental and developmental settings.
| Property | Value |
| Molecular Formula | C₅H₁₀OS[1][2][3][4] |
| Molecular Weight | 118.2 g/mol [1][2][3] |
| IUPAC Name | 2-methyl-2-(methylsulfanyl)propanal[1][3] |
| CAS Number | 16042-21-0[1][4] |
| Synonyms | 2-(Methylthio)isobutyraldehyde[4] |
| SMILES | CC(C)(C=O)SC[1][2] |
| InChI Key | DIPLXSBTYRDLGV-UHFFFAOYSA-N[1][4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-methyl-2-(methylthio)propanal are critical for its replication and use in research.
1. Synthesis of 2-methyl-2-(methylthio)propanal from Isobutyraldehyde
This protocol outlines a multi-step synthesis process starting from isobutyraldehyde.[5]
-
Step 1: Chlorination of Isobutyraldehyde
-
Prepare a solution of isobutyraldehyde in an organic solvent such as 1,2-dichloroethane or N,N-dimethylformamide within a reaction flask.[5]
-
While stirring the solution, introduce chlorine gas.[5]
-
Maintain the reaction temperature between 10°C and 40°C.[5]
-
Upon completion of the reaction, distill the solvent to obtain 2-chloro-2-methylpropanal.[5]
-
-
Step 2: Methylthiolation
-
Step 3: Oximation (Optional, for synthesis of the oxime derivative)
2. Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 2-methyl-2-(methylthio)propanal.[4]
-
Column: Newcrom R1 HPLC column.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]
-
Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[4]
-
Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[4]
Synthesis Workflow Diagram
The following diagram illustrates the synthesis pathway of 2-methyl-2-(methylthio)propionaldoxime starting from isobutyraldehyde, as described in the experimental protocol.
Caption: Synthesis pathway of 2-methyl-2-(methylthio)propanal and its oxime.
Chemical Reactivity
2-methyl-2-(methylthio)propanal can participate in several chemical reactions, including:
-
Aldol Condensation: Under acidic or basic conditions, it can undergo aldol condensation, leading to the formation of more complex carbon skeletons.[1]
-
Oxidation-Reduction Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to an alcohol using appropriate reagents like sodium borohydride for reduction.[1]
References
- 1. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]
- 2. GSRS [precision.fda.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]
- 5. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
Stability and Degradation of 2-Methyl-2-(methylthio)propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-(methylthio)propanal, more commonly known as aldicarb, is a carbamate pesticide that has been utilized for its systemic insecticidal, nematicidal, and acaricidal properties. Its efficacy is accompanied by a high degree of toxicity, necessitating a thorough understanding of its environmental fate and stability. This technical guide provides an in-depth analysis of the stability and degradation of 2-methyl-2-(methylthio)propanal, focusing on the key chemical and biological pathways that govern its transformation. The information presented herein is intended to support research, environmental risk assessment, and the development of related compounds.
Chemical Profile
| Property | Value |
| IUPAC Name | 2-Methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime |
| Common Name | Aldicarb |
| CAS Number | 116-06-3 |
| Molecular Formula | C₇H₁₄N₂O₂S |
| Molar Mass | 190.26 g/mol |
| Appearance | White crystalline solid |
| Water Solubility | 6 g/L at 20°C[1] |
| Log P (octanol-water) | 1.359[1] |
Degradation Pathways
The environmental persistence of 2-methyl-2-(methylthio)propanal is primarily dictated by two major degradation pathways: oxidation and hydrolysis. These transformations can be influenced by abiotic factors such as pH, temperature, and light, as well as by microbial activity in soil and water.
Oxidation Pathway
The primary degradation pathway for 2-methyl-2-(methylthio)propanal in aerobic environments is oxidation. This process involves the sequential oxidation of the sulfur atom, leading to the formation of two principal toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1]
-
Step 1: Oxidation to Aldicarb Sulfoxide: 2-Methyl-2-(methylthio)propanal is rapidly oxidized to 2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime (aldicarb sulfoxide). This reaction can be mediated by both chemical oxidants and microbial enzymes.
-
Step 2: Oxidation to Aldicarb Sulfone: Aldicarb sulfoxide is subsequently and more slowly oxidized to 2-methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime (aldicarb sulfone).
Both aldicarb sulfoxide and aldicarb sulfone are also biologically active and contribute to the overall toxicity of aldicarb residues in the environment.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Propanal, 2-methyl-2-(methylthio)- from Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Propanal, 2-methyl-2-(methylthio)-, a valuable intermediate in synthetic and flavor chemistry, starting from isobutyraldehyde. The synthesis follows a two-step reaction sequence involving an initial α-chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal, followed by a nucleophilic substitution with sodium methyl mercaptide. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Propanal, 2-methyl-2-(methylthio)- is an organosulfur compound with applications in various fields of chemical research.[1] Its synthesis from readily available starting materials is of significant interest. The described method offers a straightforward pathway utilizing isobutyraldehyde as the precursor. The key transformation involves the selective chlorination at the α-position of the aldehyde, followed by the introduction of the methylthio group. A notable advantage of this method is the potential for high yield in the chlorination step, which can reach up to 90% under optimized conditions.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Propanal, 2-methyl-2-(methylthio)- from isobutyraldehyde.
| Step | Product | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| 1. α-Chlorination | 2-chloro-2-methylpropanal | Isobutyraldehyde, Chlorine gas | 1,2-Dichloroethane | 10-15 °C | 73.3% | 98% | [1] |
| 2. Methylthiolation | Propanal, 2-methyl-2-(methylthio)- | 2-chloro-2-methylpropanal, Sodium methyl mercaptide (25% aq. solution) | Aqueous | 20-50 °C | High | 98% | [1] |
Experimental Protocols
Step 1: Synthesis of 2-chloro-2-methylpropanal
This procedure details the α-chlorination of isobutyraldehyde.
Materials:
-
Isobutyraldehyde (99%)
-
1,2-Dichloroethane
-
Chlorine gas
-
Reaction flask equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
In a reaction flask, combine 72.2 g of isobutyraldehyde (99%) and 44.8 g of 1,2-dichloroethane.[1]
-
While stirring the mixture, introduce 71 g of chlorine gas.[1]
-
Maintain the reaction temperature between 10-15 °C throughout the addition of chlorine gas.[1]
-
After the reaction is complete, remove the solvent by evaporation.[1]
-
The resulting product is 78.5 g of a clear, colorless liquid, identified as 2-chloro-2-methylpropanal with a purity of 98%, corresponding to a yield of 73.3%.[1]
Step 2: Synthesis of Propanal, 2-methyl-2-(methylthio)-
This procedure describes the nucleophilic substitution of the chlorinated intermediate with sodium methyl mercaptide.
Materials:
-
2-chloro-2-methylpropanal (98%)
-
25% aqueous solution of sodium methyl mercaptide (CH₃SNa)
-
Reaction flask with a stirrer and temperature control
-
Distillation apparatus
Procedure:
-
In a suitable reaction flask, place 147 g of a 25% aqueous solution of sodium methyl mercaptide.[1]
-
With vigorous stirring, add 54.3 g of 2-chloro-2-methylpropanal (98%) to the sodium methyl mercaptide solution.[1]
-
Maintain the reaction temperature between 20-50 °C during the addition.[1]
-
After the reaction is complete, allow the layers to separate.[1]
-
Isolate the organic layer and purify by vacuum distillation.[1]
-
Collect the fraction distilling at 90-94 °C under a pressure of 150 mmHg. This yields 67.5 g of a clear, colorless liquid, which is the final product, Propanal, 2-methyl-2-(methylthio)-, with a purity of 98%.[1]
Visualized Workflow
The following diagram illustrates the two-step synthesis of Propanal, 2-methyl-2-(methylthio)- from isobutyraldehyde.
Caption: Synthetic pathway from isobutyraldehyde to Propanal, 2-methyl-2-(methylthio)-.
References
Application Notes and Protocols for the Analytical Detection of 2-Methyl-2-(methylthio)propanal
Introduction
2-Methyl-2-(methylthio)propanal, also known as aldicarb sulfoxide, is a significant metabolite of the carbamate pesticide aldicarb. Aldicarb and its oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent cholinesterase inhibitors and are of toxicological concern. Due to its potential presence in various environmental and biological matrices, sensitive and reliable analytical methods are crucial for monitoring its levels to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the detection and quantification of 2-methyl-2-(methylthio)propanal.
Analytical Methods Overview
The primary analytical techniques for the determination of 2-methyl-2-(methylthio)propanal involve chromatographic separation, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection methods. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its versatility in handling various sample matrices and its ability to separate thermally labile compounds like aldicarb and its metabolites.[1] Common HPLC detection methods include:
-
UV Detection: A straightforward detection method, though it may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.[2]
-
Fluorescence Detection (FLD): Often requires post-column derivatization to convert the non-fluorescent carbamates into fluorescent derivatives, offering high sensitivity and selectivity.[1][3]
-
Mass Spectrometry (MS): Provides high selectivity and sensitivity, allowing for unambiguous identification and quantification. LC-MS/MS is a powerful tool for trace residue analysis.[4][5]
Gas Chromatography (GC) can also be employed, but the thermal instability of aldicarb and its metabolites requires careful optimization of analytical conditions or derivatization.[6] Common GC detection methods include:
-
Flame Photometric Detector (FPD): Selective for sulfur-containing compounds, making it suitable for the analysis of aldicarb and its metabolites.[7]
-
Mass Spectrometry (MS): GC-MS provides excellent selectivity and sensitivity for the identification and quantification of volatile and semi-volatile compounds.[8][9]
Experimental Protocols
Protocol 1: Analysis of 2-Methyl-2-(methylthio)propanal in Water by LC-MS/MS
This protocol is based on EPA Method AU-269R0 for the quantitative determination of aldicarb, aldicarb sulfone, and aldicarb sulfoxide in surface water, groundwater, and drinking water.[5]
1. Sample Preparation:
- Collect 10 mL of the water sample.
- Vortex the sample to ensure homogeneity.
- Centrifuge the sample to pellet any suspended particles.
- The supernatant is ready for direct injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water.[10]
- Ionization Mode: Positive ion mode.[5]
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2-methyl-2-(methylthio)propanal.
3. Quality Control:
- Analyze fortified samples at the Limit of Quantitation (LOQ) and 10xLOQ to assess method accuracy and precision.[5]
- Include procedural blanks to monitor for contamination.
Protocol 2: Analysis of 2-Methyl-2-(methylthio)propanal in Fruits and Vegetables by HPLC-FLD (with Post-Column Derivatization)
This protocol is a general procedure based on established methods for N-methylcarbamate analysis in produce.[1][4]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Homogenize a representative sample of the fruit or vegetable.
- Extract a sub-sample with a suitable solvent such as methanol or acetonitrile.[1][4]
- Perform a liquid-liquid extraction cleanup if necessary.[4]
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the sample extract onto the SPE cartridge.
- Wash the cartridge with a low-polarity solvent to remove interferences.
- Elute the analytes with a more polar solvent mixture (e.g., methanol/water).
- The eluate is then concentrated and reconstituted in the initial mobile phase for HPLC analysis.
2. HPLC and Post-Column Derivatization Conditions:
- HPLC Column: C18 reversed-phase column.[2]
- Mobile Phase: Gradient elution with a mixture of water and acetonitrile.[1][2]
- Post-Column Derivatization:
- Hydrolyze the eluted carbamates with sodium hydroxide at an elevated temperature (e.g., 95°C).[1]
- React the resulting methylamine with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.[1]
- Fluorescence Detection: Excite the derivative at an appropriate wavelength (e.g., 339 nm) and measure the emission at a higher wavelength (e.g., 445 nm).[3]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods for the detection of 2-methyl-2-(methylthio)propanal (aldicarb sulfoxide).
Table 1: Performance Data for LC-based Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Water | 0.05 µg/L | 0.1 µg/L | 93.5 - 106 | [5] |
| HPLC-UV | Liquid Samples | 0.192 mg/L | - | - | [11] |
| HPLC-FLD | Fruits & Vegetables | 0.2 - 1.3 ng | - | - | [4] |
| HPLC-UV | Potatoes | 37.5 ng (minimum detectable amount) | 0.1 ppm | 80 - 100 | [12] |
Table 2: Performance Data for GC-based Methods
| Method | Detector | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |
| GLC | FPD | Plant Materials | 0.005 ppm | - | [7] |
| GC-MS | Blood | 0.1 - 0.2 mg/L | 0.5 - 1 mg/L | - | [9] |
Visualizations
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. scielo.br [scielo.br]
- 3. aldicarb sulfoxide aldicarb: Topics by Science.gov [science.gov]
- 4. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Aldicarb (EHC 121, 1991) [inchem.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Note: Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly impact the quality and safety of a wide range of products, from food and beverages to petroleum and pharmaceutical products. Their analysis is often challenging due to their high reactivity, low concentrations, and the complexity of sample matrices. This application note details robust methodologies for the identification and quantification of VSCs using Gas Chromatography-Mass Spectrometry (GC-MS). We provide comprehensive protocols for sample preparation, instrumental analysis, and data processing, alongside quantitative performance data.
Introduction
Sulfur-containing compounds are known for their potent, often unpleasant odors, and their presence, even at trace levels, can have significant consequences.[1][2] In the food and beverage industry, they are key aroma components that can define the characteristic flavor of products like coffee and wine, or indicate spoilage.[1][2][3] In the petroleum industry, sulfur compounds are undesirable as they can poison catalysts, cause corrosion, and contribute to environmental pollution.[4][5] For pharmaceutical applications, residual sulfur-containing solvents or impurities can affect drug stability and safety.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of VSCs due to its high separation efficiency and sensitive, selective detection capabilities.[6][7] However, the inherent reactivity and volatility of many sulfur compounds necessitate specialized sample handling and analytical techniques to achieve accurate and reproducible results.[5] This note provides a comprehensive guide to overcoming these challenges.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Food and Beverage Matrices
This protocol is optimized for the extraction of volatile sulfur compounds from liquid and solid matrices such as wine, beer, and vegetables.[3][8][9]
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heated magnetic stirrer
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)[10]
-
Internal standard solution (e.g., ethyl methyl sulfide in methanol)
Procedure:
-
Place 5 g (for solids) or 5 mL (for liquids) of the sample into a 20 mL headspace vial.
-
Add 2.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of VSCs into the headspace.
-
For samples prone to oxidation of sulfur compounds, add 1% (w/v) of EDTA.[10]
-
Spike the sample with an appropriate internal standard.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heated autosampler tray or on a heated magnetic stirrer set to 40-60°C.
-
Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) with gentle agitation.
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
Sample Collection: Whole Air Sampling for Environmental Monitoring
This protocol is suitable for the collection of airborne sulfur compounds in specially treated canisters.[6]
Materials:
-
Evacuated and passivated stainless steel canisters (e.g., Silonite®-coated)
-
Flow-regulating device
Procedure:
-
Connect the flow-regulating device to the evacuated canister.
-
Open the canister valve to begin sample collection at a controlled flow rate over a desired time period.
-
After sampling, close the valve and record the final pressure.
-
Transport the canister to the laboratory for analysis. The sample is then introduced into the GC-MS system via a cryogenic preconcentration unit.[6]
GC-MS Instrumentation and Conditions
The following tables outline typical GC-MS parameters for the analysis of volatile sulfur compounds. Parameters should be optimized for the specific application and analytes of interest.
Table 1: GC-MS Parameters for General VSC Analysis [11][12]
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) |
| Column | e.g., Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.0 µm) or similar low-bleed column[5][13] |
| Oven Program | Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 200 °C (hold 5 min)[11] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 33 - 300 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
The following table summarizes typical performance data for the quantification of selected sulfur compounds using the HS-SPME-GC-MS method.
Table 2: Quantitative Performance for Selected Volatile Sulfur Compounds [8]
| Compound | Linear Range (µg/L) | r² | LOD (µg/L) | LOQ (µg/L) |
| Dimethyl Sulfide | 0.1 - 100 | > 0.99 | 0.008 | 0.02 |
| Dimethyl Disulfide | 0.1 - 100 | > 0.99 | 0.015 | 0.05 |
| Dimethyl Trisulfide | 0.1 - 100 | > 0.99 | 0.028 | 0.085 |
Data Presentation and Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of volatile sulfur compounds.
Caption: Workflow for GC-MS analysis of sulfur compounds.
Logical Relationship: Detector Choice
The choice of detector is critical in sulfur analysis. While a mass spectrometer provides identification, a sulfur-selective detector can significantly enhance selectivity and sensitivity, especially in complex matrices.[1][4][14]
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. iwaponline.com [iwaponline.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of Propanal, 2-methyl-2-(methylthio)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanal, 2-methyl-2-(methylthio)-, also known as methional, is an organic compound that plays a significant role in the flavor and aroma chemistry of various food products and is a key intermediate in certain synthetic pathways. Its analysis is crucial for quality control in the food and beverage industry, as well as for monitoring its presence in environmental and biological samples. This document provides a detailed application note and protocol for the quantitative analysis of Propanal, 2-methyl-2-(methylthio)- using High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.
Due to the weak UV absorbance of the aldehyde functional group, direct HPLC analysis of Propanal, 2-methyl-2-(methylthio)- can be challenging in terms of sensitivity and selectivity. To overcome this limitation, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed. DNPH reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive detection by UV-Vis spectrophotometry.[1][2][3][4]
Experimental Protocols
Principle
The analytical method is based on the reaction of Propanal, 2-methyl-2-(methylthio)- with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone (DNPH-derivative). The resulting derivative is then extracted, concentrated, and analyzed by reverse-phase HPLC with UV detection at 360 nm.[2][3]
Reagents and Materials
-
Propanal, 2-methyl-2-(methylthio)- standard (purity ≥98%)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid, analytical grade
-
Methanol (MeOH), HPLC grade
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Syringe filters, 0.45 µm
Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator or rotary evaporator
Preparation of Solutions
-
DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. This solution should be freshly prepared.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution: Accurately weigh approximately 10 mg of Propanal, 2-methyl-2-(methylthio)- and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation and Derivatization
-
Sample Collection: The sample collection method will vary depending on the matrix (e.g., liquid food sample, air sample). For liquid samples, a direct aliquot may be used.
-
Derivatization: To 1 mL of the sample or working standard, add 1 mL of the DNPH derivatizing reagent.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 60 minutes in the dark.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove interferences.
-
Elute the DNPH-derivative with 2 mL of acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 60% B5-15 min: 60% to 90% B15-20 min: 90% B20-21 min: 90% to 60% B21-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 360 nm |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of the Propanal, 2-methyl-2-(methylthio)-DNPH derivative. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity Range (r²) | 0.1 - 50 µg/mL (>0.999) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Propanal, 2-methyl-2-(methylthio)-.
Signaling Pathways and Logical Relationships
While "Propanal, 2-methyl-2-(methylthio)-" is not directly involved in classical signaling pathways, its formation in biological systems is often linked to the degradation of the amino acid methionine. The following diagram illustrates this relationship.
Caption: Formation of Methional from Methionine degradation.
References
Application Notes and Protocols: 2-Methyl-2-(methylthio)propanal in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of 2-methyl-2-(methylthio)propanal, a versatile intermediate in organic synthesis. This document details its preparation, key reactions, and its role as a precursor in the synthesis of agrochemicals. Detailed experimental protocols and quantitative data are provided to facilitate its use in the laboratory.
Overview of Synthetic Applications
2-Methyl-2-(methylthio)propanal, also known as 2-methyl-2-(methylsulfanyl)propanal, is a valuable C5 building block in synthetic chemistry.[1] Its utility stems from the presence of both an aldehyde functional group and a thioether linkage at a quaternary carbon center. This unique structural arrangement allows it to participate in a variety of chemical transformations.
Key applications include:
-
Intermediate in Agrochemical Synthesis: It is a crucial intermediate in the industrial synthesis of the carbamate insecticide and nematicide, Aldicarb.[2][3]
-
Masked Acyl Anion (Umpolung Reagent): The thioacetal moiety allows for the temporary reversal of the aldehyde carbon's electrophilic character, enabling it to act as a nucleophilic acyl anion equivalent.[4] This "umpolung" reactivity is a powerful tool for carbon-carbon bond formation.
-
Precursor for Heterocyclic Synthesis: The aldehyde functionality can be readily converted into an oxime, which can then undergo further reactions to form heterocyclic structures.[5]
-
Participation in Aldol Condensations: As an aldehyde, it can undergo aldol condensation reactions, although steric hindrance at the α-position may influence reactivity.[6]
-
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of derivatives.[6]
Synthesis of 2-Methyl-2-(methylthio)propanal
A common and efficient method for the synthesis of 2-methyl-2-(methylthio)propanal involves a two-step process starting from isobutyraldehyde.[7] The first step is the α-chlorination of isobutyraldehyde, followed by a nucleophilic substitution with sodium methyl mercaptide.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Chloro-2-methylpropanal
This protocol is adapted from a patented industrial process.
-
Materials:
-
Isobutyraldehyde
-
Organic solvent (e.g., hydrocarbons, alcohols, amides)
-
Chlorine gas
-
-
Procedure:
-
In a suitable reaction vessel, dissolve isobutyraldehyde in an organic solvent.
-
Maintain the temperature of the solution between 0-50 °C (preferably 25-35 °C).
-
Bubble chlorine gas through the solution with stirring.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).
-
Upon completion, the reaction mixture containing 2-chloro-2-methylpropanal is typically used directly in the next step without extensive purification. A yield of up to 90% can be achieved under optimized conditions.
-
Step 2: Synthesis of 2-Methyl-2-(methylthio)propanal
-
Materials:
-
2-Chloro-2-methylpropanal solution from Step 1
-
Aqueous solution of sodium methyl mercaptide (CH₃SNa)
-
-
Procedure:
-
To the solution of 2-chloro-2-methylpropanal, add an aqueous solution of sodium methyl mercaptide with vigorous stirring.
-
The reaction is a nucleophilic substitution where the thiolate anion displaces the chloride.
-
After the reaction is complete, the organic layer is separated.
-
The crude 2-methyl-2-(methylthio)propanal can be purified by distillation.
-
Quantitative Data for Synthesis
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Isobutyraldehyde | Chlorine, then Sodium methyl mercaptide | 2-Methyl-2-(methylthio)propanal | High (Industrial Process) | [7] |
Key Reactions and Protocols
Role as a Masked Acyl Anion (Umpolung)
The thioacetal functionality in 2-methyl-2-(methylthio)propanal allows for the deprotonation of the aldehydic proton under strong basic conditions, effectively reversing the polarity of the carbonyl carbon (umpolung). This generates a nucleophilic acyl anion equivalent that can react with various electrophiles. While direct deprotonation of the aldehyde can be challenging, a more common strategy involves the use of related dithiane chemistry as a proof of concept.
Conceptual Experimental Workflow for Umpolung Application:
References
- 1. prepchem.com [prepchem.com]
- 2. Aldicarb oxime | C5H11NOS | CID 9570092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldicarb - Wikipedia [en.wikipedia.org]
- 4. Umpolung - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]
- 7. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
Application Notes and Protocols: Aldol Condensation Reactions of 2-Methyl-2-(methylthio)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-(methylthio)propanal is a versatile synthetic intermediate with potential applications in medicinal chemistry and drug development. Its sterically hindered aldehyde group, combined with the presence of a sulfur-containing moiety, makes it a unique building block. The aldol condensation, a cornerstone of carbon-carbon bond formation, represents a powerful strategy for elaborating the structure of 2-methyl-2-(methylthio)propanal, leading to the synthesis of complex molecules with potential biological activity. These application notes provide an overview and detailed protocols for conducting aldol condensation reactions with this substrate.
While specific literature on the aldol reactions of 2-methyl-2-(methylthio)propanal is limited, the following protocols are based on well-established methodologies for similar aldehydes and are expected to be applicable. Researchers are encouraged to optimize the described conditions for their specific needs.
Reaction Scope and Applications
The aldol addition and condensation products derived from 2-methyl-2-(methylthio)propanal are valuable intermediates. The resulting β-hydroxy carbonyl compounds can be further functionalized, and the α,β-unsaturated systems are key precursors for Michael additions, conjugate additions, and various cyclization reactions. These pathways open access to a diverse range of molecular architectures relevant to drug discovery.
Data Presentation
Table 1: Base-Catalyzed Aldol Condensation with Ketones
| Entry | Ketone Partner | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Acetone | NaOH (1.1) | EtOH/H₂O | 25 | 4 | Aldol Adduct | - | - |
| 2 | Acetone | NaOH (1.1) | EtOH/H₂O | 60 | 2 | Condensation Product | - | - |
| 3 | Cyclohexanone | LDA (1.1) | THF | -78 | 2 | Aldol Adduct | - | - |
| 4 | Acetophenone | NaOEt (1.1) | EtOH | 25 | 6 | Aldol Adduct | - | - |
Table 2: Lewis Acid-Mediated Aldol Addition with Silyl Enol Ethers
| Entry | Silyl Enol Ether | Lewis Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 3 | Aldol Adduct | - | - |
| 2 | 1-(tert-Butyldimethylsilyloxy)styrene | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 3 | Aldol Adduct | - | - |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation with Acetone
This protocol describes the reaction of 2-methyl-2-(methylthio)propanal with acetone under basic conditions, which is expected to lead to the aldol addition product at room temperature and the condensation product upon heating.
Materials:
-
2-Methyl-2-(methylthio)propanal
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-(methylthio)propanal (1.0 eq).
-
Dissolve the aldehyde in a 1:1 mixture of ethanol and water.
-
Add acetone (3.0 eq) to the solution.
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide in water.
-
Slowly add the NaOH solution (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
For the aldol addition product, stir at room temperature for 4-6 hours. For the condensation product, heat the reaction mixture to 60 °C for 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Aldol Addition with a Silyl Enol Ether
This protocol describes a Mukaiyama-type aldol addition using a silyl enol ether and a Lewis acid catalyst, which often provides higher diastereoselectivity.
Materials:
-
2-Methyl-2-(methylthio)propanal
-
1-(Trimethylsilyloxy)cyclohexene
-
Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 2-methyl-2-(methylthio)propanal (1.0 eq) to the flask via syringe.
-
Slowly add the 1 M solution of TiCl₄ in CH₂Cl₂ (1.1 eq) to the reaction mixture and stir for 15 minutes.
-
In a separate syringe, draw up 1-(trimethylsilyloxy)cyclohexene (1.2 eq) and add it dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Base-catalyzed aldol addition mechanism.
Caption: Workflow for Mukaiyama aldol addition.
Application Notes and Protocols: Oxidation and Reduction of Sulfur-Containing Aldehydes in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the oxidation and reduction reactions of sulfur-containing aldehydes, compounds of significant interest in cellular signaling, toxicology, and as structural motifs in pharmaceutical agents. The provided protocols offer standardized methods for the chemical and enzymatic manipulation of these molecules, facilitating research and development in medicinal chemistry and related fields.
Introduction to a Key Chemical Space
Sulfur-containing aldehydes are a class of reactive molecules characterized by the presence of both a thiol or thioether group and an aldehyde functionality. This unique combination imparts a rich chemical reactivity, allowing them to participate in a variety of biological and synthetic transformations. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, while the sulfur atom can influence the molecule's reactivity, participate in redox cycling, and form adducts with biological nucleophiles such as cysteine and glutathione.[1][2] Understanding and controlling these transformations are crucial for elucidating their biological roles and for the synthesis of novel therapeutics.[3][4]
Oxidation of Sulfur-Containing Aldehydes
The oxidation of a sulfur-containing aldehyde to its corresponding carboxylic acid is a key transformation, both in metabolic pathways and in synthetic organic chemistry.
Chemical Oxidation
A common and effective method for the oxidation of aldehydes is the use of potassium permanganate (KMnO₄). This strong oxidizing agent can efficiently convert aldehydes to carboxylic acids under controlled conditions. While KMnO₄ can also oxidize other functional groups, careful control of the reaction conditions, such as temperature and pH, can achieve selectivity.
Table 1: Chemical Oxidation of a Representative Sulfur-Containing Aldehyde
| Substrate | Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | KMnO₄ | Acetone/Water | 0 - 25 | 2 | ~85 | Adapted from[5] |
Experimental Protocol: Oxidation of 2-Thiophenecarboxaldehyde with Potassium Permanganate
Materials:
-
2-Thiophenecarboxaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water (deionized)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Ice bath
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Slowly add a solution of potassium permanganate (approximately 1.2 equivalents) in water to the stirred reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess permanganate by the slow addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-thiophenecarboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Enzymatic Oxidation
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the NAD(P)⁺-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[6] Several ALDH isozymes have been shown to metabolize sulfur-containing aldehydes, playing a crucial role in detoxification and cellular signaling.[2]
Table 2: Kinetic Parameters of Aldehyde Dehydrogenase with Sulfur-Containing Substrates
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
| Rat Liver Mitochondrial ALDH | S-(2-aldehydo-ethyl)glutathione | 877 | - | [2] |
| Human ALDH9A1 | 3-Mercaptopropionaldehyde | - | - | - |
| Yeast ALDH | Propionaldehyde (control) | - | - | [7] |
Note: Complete kinetic data for all enzyme-substrate combinations are not always available in the literature.
Experimental Protocol: Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[6][8]
Materials:
-
Cell or tissue lysate containing ALDH
-
ALDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate (e.g., 3-mercaptopropionaldehyde)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
WST-1 or similar tetrazolium salt (for colorimetric detection of NADH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold ALDH Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing ALDH Assay Buffer, NAD⁺, and the sulfur-containing aldehyde substrate.
-
Initiate Reaction: Add the cell or tissue lysate to the reaction mixture to initiate the enzymatic reaction.
-
Detection: Immediately add the colorimetric reagent (e.g., WST-1) which is reduced by the NADH produced during the reaction, resulting in a color change.
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The ALDH activity is proportional to this rate. A standard curve using known concentrations of NADH can be used for quantification.
Reduction of Sulfur-Containing Aldehydes
The reduction of sulfur-containing aldehydes to their corresponding primary alcohols is a fundamental reaction in both organic synthesis and metabolic pathways.
Chemical Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols.[9][10] It is generally compatible with a variety of functional groups, making it a versatile reagent in organic synthesis.
Table 3: Chemical Reduction of a Representative Sulfur-Containing Aldehyde
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-(Methylthio)benzaldehyde | NaBH₄ | Methanol | 0 - 25 | 1 | >95 | Adapted from[7] |
Experimental Protocol: Reduction of 4-(Methylthio)benzaldehyde with Sodium Borohydride
Materials:
-
4-(Methylthio)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Ice bath
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (approximately 1.1 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, monitoring by TLC.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylthio)benzyl alcohol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Enzymatic Reduction
While aldehyde dehydrogenases catalyze oxidation, other enzymes, such as certain alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), can catalyze the reverse reaction: the reduction of aldehydes to alcohols, typically using NADH or NADPH as a cofactor.[2]
Signaling Pathways and Experimental Workflows
The reaction of sulfur-containing aldehydes with cellular nucleophiles, particularly glutathione, can lead to the formation of adducts that play a role in cellular signaling pathways.[1][11] For example, the formation of a glutathione-aldehyde adduct can be the initial step in a detoxification pathway or can trigger a downstream signaling cascade.
The diagram above illustrates a simplified pathway where oxidative stress leads to the formation of a sulfur-containing aldehyde. This aldehyde can then be detoxified through conjugation with glutathione and subsequent oxidation by ALDH. Alternatively, the glutathione-aldehyde adduct may initiate a downstream signaling cascade.
This workflow outlines the key steps for the synthesis, purification, reaction, and analysis of sulfur-containing aldehydes and their oxidation or reduction products. Careful monitoring and purification are essential to obtain high-purity materials for further studies.
Conclusion
The oxidation and reduction of sulfur-containing aldehydes are fundamental transformations with significant implications for drug development and the study of cellular processes. The protocols and data presented here provide a foundation for researchers to explore the chemistry and biology of this important class of molecules. Further investigation into the specific roles of different sulfur-containing aldehydes in signaling pathways and as potential drug targets is a promising area for future research.
References
- 1. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the glutathione-acrolein adduct, S-(2-aldehydo-ethyl)glutathione, by rat liver alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis, quantification, characterization, and signaling properties of glutathionyl conjugates of enals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-methyl-2-methylthio propionaldoxime
Introduction
2-methyl-2-methylthio propionaldoxime, also known as aldicarb oxime, is a key intermediate in the synthesis of the carbamate insecticide aldicarb. Aldicarb is effective against a variety of pests, including nematodes, thrips, and aphids, and functions as a cholinesterase inhibitor. The synthesis of the oxime intermediate is a critical step that can be achieved through multiple pathways. This document outlines two established protocols for the synthesis of 2-methyl-2-methylthio propionaldoxime, providing detailed experimental procedures and summarizing key quantitative data.
Data Presentation
| Parameter | Value | Reference |
| Synthesis of 2-chloro-2-methyl propanal | ||
| Starting Material | Isobutyraldehyde | [1] |
| Reagent | Chlorine | [1] |
| Solvent | N,N-dimethylformamide | [1] |
| Temperature | 20–40 °C | [1] |
| Yield | 86.38% | [1] |
| Synthesis of 2-methyl-2-methylthio propionaldehyde | ||
| Starting Material | 2-chloro-2-methyl propanal | [1] |
| Reagent | Sodium methyl mercaptide (aqueous solution) | [1] |
| Temperature | 20–50 °C | [1] |
| Synthesis of 2-methyl-2-methylthio propionaldoxime | ||
| Starting Material | 2-methyl-2-methylthio propionaldehyde | [1] |
| Reagent | Hydroxylamine (aqueous solution) | [1] |
| Temperature | 50–100 °C | [1] |
| pH | 4–10 (maintained with aqueous NaOH) | [1] |
| Synthesis of Aldicarb from the Oxime | ||
| Starting Material | 2-methyl-2-methylthio propionaldoxime | [2][3] |
| Reagent | Methyl isocyanate | [2][3] |
| Catalyst | Triethylamine (optional) | [3] |
| Solvent | Water | [2][3] |
| Temperature | 0–30 °C | [2][3] |
| Yield | >90% | [2] |
Experimental Protocols
Two primary synthesis routes for 2-methyl-2-methylthio propionaldoxime are described below.
Protocol 1: Synthesis from Isobutyraldehyde
This protocol involves a three-step process starting from isobutyraldehyde.[1]
Step 1: Synthesis of 2-chloro-2-methyl propanal
-
Dissolve isobutyraldehyde (72.7 g) in N,N-dimethylformamide (112 g) in a suitable reaction flask equipped with a stirrer.
-
While stirring, maintain the temperature between 20–40 °C and introduce chlorine gas (71.0 g).
-
After the reaction is complete, perform vacuum distillation (640 mmHg) of the reaction solution.
-
Collect the fraction at 32–34 °C to obtain colorless, transparent 2-chloro-2-methyl propanal (92.0 g, 86.38% yield).
Step 2: Synthesis of 2-methyl-2-methylthio propionaldehyde
-
Under a stirred condition, add 2-chloro-2-methyl propanal (54.3 g, 98% content) dropwise into a 25% aqueous solution of sodium methyl mercaptide (147 g).
-
Maintain the reaction temperature between 20–50 °C.
-
Upon completion of the reaction, allow the layers to separate.
-
Subject the oil layer to vacuum distillation (150 mmHg) and collect the fraction at 90–94 °C to yield clear, colorless 2-methyl-2-methylthio propionaldehyde (67.5 g, 98% content).
Step 3: Synthesis of 2-methyl-2-methylthio propionaldoxime
-
React 2-methyl-2-methylthio propionaldehyde (0.5 mole) with an equimolar amount of aqueous hydroxylamine under vigorous stirring.
-
Maintain the reaction temperature between 50–100 °C.
-
Throughout the reaction, maintain the pH of the solution between 4 and 10 using an aqueous solution of sodium hydroxide.
-
After the reaction is complete, allow the layers to separate.
-
Distill the oil layer to obtain the final product, 2-methyl-2-methylthio propionaldoxime, as a clear, colorless liquid.
Protocol 2: Synthesis from 2-chloro-2-methyl-1-nitrosopropane dimer
This protocol provides an alternative route to the target compound.[4]
-
React 2-chloro-2-methyl-1-nitrosopropane dimer with methyl mercaptan in the presence of sodium hydroxide.
-
The reaction yields 2-methyl-2-methylthio propionaldoxime. Further details on the specific reaction conditions and work-up procedure for this method are not extensively detailed in the provided literature but represent a known synthetic pathway.
Subsequent Reaction: Synthesis of Aldicarb
The synthesized 2-methyl-2-methylthio propionaldoxime is the direct precursor to aldicarb.[2][3][5]
-
In a one-liter glass resin kettle equipped with a stirrer, subsurface addition tube, thermometer, and a dry ice/acetone condenser, add 2-methyl-2-methylthio propionaldoxime (66.5 g, 0.50 mole) and water (266 ml).[3]
-
Cool the mixture to 5 °C using a salt/water/ice bath.[3]
-
Optionally, add triethylamine (0.52 g, 0.005 mole) as a catalyst under a nitrogen atmosphere.[3]
-
Add methyl isocyanate (29.5 ml, 0.50 mole) subsurface over 30 minutes with vigorous stirring, maintaining the temperature between 5 °C and 12 °C.[3]
-
Continue stirring for an additional 45 minutes, allowing the temperature to range between 10 °C and 20 °C.[3]
-
The product, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime (aldicarb), will form as a solid in an aqueous slurry.[2]
-
Filter the slurry to collect the product as a water-wet cake. This process can achieve a yield in excess of 90%.[2]
Mandatory Visualization
Caption: Synthesis pathways for 2-methyl-2-methylthio propionaldoxime and its conversion to aldicarb.
References
- 1. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aldicarb (Ref: ENT 27093) [sitem.herts.ac.uk]
Application Notes and Protocols: "Propanal, 2-methyl-2-(methylthio)-" as an Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of "Propanal, 2-methyl-2-(methylthio)-" as a key intermediate in the synthesis of the carbamate insecticide, Aldicarb.
Introduction
"Propanal, 2-methyl-2-(methylthio)-", also known as 2-methyl-2-(methylthio)propionaldehyde, is a crucial building block in the production of various agrochemicals. Its chemical structure, featuring both an aldehyde and a thioether functional group, allows for versatile downstream chemical modifications. This document focuses on its primary application as an intermediate in the synthesis of Aldicarb, a potent systemic insecticide, nematicide, and acaricide.
Chemical Profile of "Propanal, 2-methyl-2-(methylthio)-"
| Property | Value |
| CAS Number | 16042-21-0[1] |
| Molecular Formula | C5H10OS[2] |
| Molecular Weight | 118.2 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 130 °C |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Synthetic Pathway Overview
The synthesis of Aldicarb from isobutyraldehyde involves a three-step process to first generate "Propanal, 2-methyl-2-(methylthio)-", followed by its conversion to an oxime, and finally, reaction with methyl isocyanate.
Caption: Overall synthetic pathway from Isobutyraldehyde to Aldicarb.
Experimental Protocols
Synthesis of "Propanal, 2-methyl-2-(methylthio)-"
This synthesis involves a two-step process starting from isobutyraldehyde.
Step 1: Synthesis of 2-Chloro-2-methylpropanal
This procedure is based on the chlorination of isobutyraldehyde.
-
Materials:
-
Isobutyraldehyde (72.7g, 1 mol)
-
N,N-dimethylformamide (DMF, 112g)
-
Chlorine gas (71.0g)
-
-
Procedure:
-
In a reaction flask, combine isobutyraldehyde and N,N-dimethylformamide.
-
While stirring, maintain the temperature between 20-40°C and bubble chlorine gas through the solution.
-
After the reaction is complete, perform vacuum distillation (640 mmHg) and collect the fraction at 32-34°C.
-
-
Yield: Approximately 92.0g of colorless, transparent 2-chloro-2-methylpropanal (86.38% yield).
Step 2: Synthesis of "Propanal, 2-methyl-2-(methylthio)-"
This step involves the reaction of 2-chloro-2-methylpropanal with sodium methyl mercaptide.
-
Materials:
-
2-Chloro-2-methylpropanal (54.3g, with 98% purity)
-
25% aqueous solution of sodium methyl mercaptide (147g)
-
-
Procedure:
-
Under vigorous stirring, add the 2-chloro-2-methylpropanal to the sodium methyl mercaptide solution.
-
Maintain the reaction temperature between 20-50°C.
-
After the reaction is complete, allow the layers to separate.
-
Isolate the organic layer and perform vacuum distillation (150 mmHg), collecting the fraction at 90-94°C.
-
-
Yield: Approximately 67.5g of clear, colorless "Propanal, 2-methyl-2-(methylthio)-" (with 98% purity).
Synthesis of 2-Methyl-2-(methylthio)propionaldoxime
This protocol describes the oximation of "Propanal, 2-methyl-2-(methylthio)-".
-
Materials:
-
"Propanal, 2-methyl-2-(methylthio)-" (60.2g, with 98% purity)
-
25% hydroxylamine sulfate solution (196.8g)
-
-
Procedure:
-
Combine "Propanal, 2-methyl-2-(methylthio)-" and the hydroxylamine sulfate solution.
-
Maintain the reaction temperature between 50-80°C for 3 hours.
-
After the reaction, allow the layers to separate.
-
Isolate the organic layer and perform vacuum distillation, collecting the fraction at 76-78°C.
-
-
Yield: Approximately 61.7g of clear, colorless 2-methyl-2-(methylthio)propionaldoxime (92.7% yield).
Synthesis of Aldicarb
This final step involves the reaction of the oxime intermediate with methyl isocyanate.
-
Materials:
-
2-methyl-2-(methylthio) propionaldehyde oxime (66.5g, 0.50 mole)
-
Water (266 mL)
-
Triethylamine (0.52g, 0.005 mole)
-
Methyl isocyanate (29.5 mL, 0.50 mole, with an additional 3.0 mL and 1.0 mL added later)
-
Phosphoric acid (2.9g in 10 mL water)
-
-
Procedure:
-
In a one-liter glass resin kettle equipped with a stirrer, dropping funnel, thermometer, and condenser, combine the 2-methyl-2-(methylthio) propionaldehyde oxime and water.
-
Cool the mixture to 5°C using a salt/water/ice bath.
-
Add triethylamine to the kettle under a nitrogen atmosphere.
-
Slowly add methyl isocyanate subsurface over 30 minutes, maintaining the temperature between 5-12°C with vigorous stirring.
-
Stir for an additional 45 minutes at 10-20°C.
-
Transfer the reaction mixture to a blender and blend at high speed for 30 seconds.
-
Add an additional 3.0 mL of methyl isocyanate while blending for another 30 seconds.
-
Transfer the mixture back to the resin kettle and add another 1.0 mL of methyl isocyanate with vigorous stirring at 20°C.
-
Stir for 30 minutes, then slowly add the phosphoric acid solution subsurface.
-
Filter the resulting solid product on a sintered glass funnel.
-
-
Yield: The wet product (97.88g) contains 91.88% Aldicarb, which corresponds to an 87.9% yield based on the starting oxime.
Data Presentation
Summary of Reaction Yields
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| 1 | Isobutyraldehyde | 2-Chloro-2-methylpropanal | 86.38 |
| 2 | 2-Chloro-2-methylpropanal | "Propanal, 2-methyl-2-(methylthio)-" | Not explicitly stated, but product quantity is given. |
| 3 | "Propanal, 2-methyl-2-(methylthio)-" | 2-Methyl-2-(methylthio)propionaldoxime | 92.7 |
| 4 | 2-Methyl-2-(methylthio)propionaldoxime | Aldicarb | 87.9 |
Logical Workflow for Aldicarb Synthesis
The following diagram illustrates the logical progression of the experimental workflow.
Caption: Logical workflow for the synthesis of Aldicarb.
Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting with appropriate safety precautions. The user assumes all risk and liability for the use of this information.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-(methylthio)propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-2-(methylthio)propanal for improved yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-methyl-2-(methylthio)propanal.
Issue 1: Low Yield in the Synthesis from Isobutyraldehyde
Q1: My overall yield of 2-methyl-2-(methylthio)propanal starting from isobutyraldehyde is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this two-step synthesis can originate from either the chlorination of isobutyraldehyde or the subsequent reaction with sodium methyl mercaptide.
Potential Causes & Solutions in the Chlorination Step:
-
Side Reactions: The primary cause of low yield during the chlorination of isobutyraldehyde is the formation of side products. Chlorination can occur at the α-hydrogen, and the isobutyryl chloride can also be formed.
-
Solution: Performing the reaction in a suitable solvent and at a controlled, lower temperature can significantly minimize these side reactions. The use of a solvent dilutes the reactants, reducing the likelihood of side reactions.[1]
-
-
Reaction Temperature: Higher temperatures can promote side reactions.
-
Solution: Maintain the reaction temperature between 0°C and 50°C, with an optimal range of 25-35°C, to improve the yield of 2-chloro-2-methylpropanal.[1]
-
Potential Causes & Solutions in the Methylthiolation Step:
-
Incomplete Reaction: The reaction between 2-chloro-2-methylpropanal and sodium methyl mercaptide may not go to completion.
-
Solution: Ensure efficient stirring and maintain the reaction temperature between 20°C and 50°C to promote the reaction.[1]
-
-
Hydrolysis of the Product: The aldehyde functional group can be sensitive to certain conditions.
-
Solution: After the reaction, it is crucial to properly separate the organic layer from the aqueous layer and proceed with purification.
-
Issue 2: Formation of Impurities
Q2: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation and remove them?
A2: Impurities can arise from side reactions during the synthesis or from unreacted starting materials.
Common Impurities:
-
From Chlorination: Unreacted isobutyraldehyde, isobutyryl chloride, and α-chloro isobutyraldehyde.
-
From Methylthiolation: Unreacted 2-chloro-2-methylpropanal.
-
Aldol Condensation: 2-methyl-2-(methylthio)propanal can potentially undergo self-aldol condensation under acidic or basic conditions.[2]
Minimizing Impurity Formation:
-
Control Reaction Conditions: As mentioned previously, controlling the temperature and using a solvent during chlorination is key.
-
Stoichiometry: Use a slight excess of sodium methyl mercaptide to ensure the complete conversion of 2-chloro-2-methylpropanal.
Purification:
-
Distillation: The most effective method for purifying 2-methyl-2-(methylthio)propanal is vacuum distillation.[1] The product is a colorless liquid.[1][3]
Frequently Asked Questions (FAQs)
Q3: What are the common synthetic routes to produce 2-methyl-2-(methylthio)propanal?
A3: The two primary synthetic routes are:
-
From Isobutyraldehyde: This involves the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal, which is then reacted with sodium methyl mercaptide.[1]
-
From Propanal (or other aldehydes): This involves the direct addition of methyl mercaptan to the aldehyde, often catalyzed by a base.[2]
Q4: What are the key reaction parameters to control for maximizing the yield?
A4: To maximize the yield, it is crucial to control the following parameters:
-
Temperature: Lower temperatures during chlorination minimize side reactions.[1]
-
Solvent: The use of a solvent during chlorination improves selectivity and yield.[1]
-
Catalyst: In the addition of methyl mercaptan to an aldehyde, a base catalyst like pyridine or triethylamine can improve reaction efficiency.[2]
-
Pressure: For the addition reaction of the gaseous methyl mercaptan, controlling the pressure can enhance the reaction rate and yield.[2]
Q5: What are the recommended purification techniques for 2-methyl-2-(methylthio)propanal?
A5: The recommended purification technique is vacuum distillation . This allows for the separation of the desired product from less volatile impurities and unreacted starting materials.[1]
Data Presentation
Table 1: Influence of Solvent and Temperature on the Yield of 2-chloro-2-methylpropanal from Isobutyraldehyde [1]
| Solvent | Temperature (°C) | Yield (%) |
| 1,2-Dichloroethane | 10-15 | 73.3 |
| N,N-Dimethylformamide | 20-40 | 86.38 |
| None (literature) | 65-90 | 63.8-66.4 |
Experimental Protocols
Synthesis of 2-methyl-2-(methylthio)propanal from Isobutyraldehyde [1]
Step 1: Synthesis of 2-chloro-2-methylpropanal
-
In a reaction flask, dissolve isobutyraldehyde (e.g., 72.7 g) in a solvent (e.g., 112 g of N,N-dimethylformamide).
-
While stirring, feed in chlorine gas (e.g., 71.0 g) while maintaining the temperature between 20-40°C.
-
After the reaction is complete, perform vacuum distillation (e.g., at 640 mmHg) to collect the 2-chloro-2-methylpropanal fraction (boiling point 32-34°C).
Step 2: Synthesis of 2-methyl-2-(methylthio)propanal
-
In a separate reaction vessel under vigorous stirring, add a 25% aqueous solution of sodium methyl mercaptide (e.g., 147 g).
-
Slowly add the 2-chloro-2-methylpropanal (e.g., 54.3 g, 98% purity) to the sodium methyl mercaptide solution while maintaining the temperature between 20-50°C.
-
After the reaction is complete, allow the layers to separate.
-
Isolate the organic layer and perform vacuum distillation (e.g., at 150 mmHg) to collect the 2-methyl-2-(methylthio)propanal fraction (boiling point 90-94°C).
Mandatory Visualization
Caption: Workflow for the synthesis of 2-methyl-2-(methylthio)propanal.
References
Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs)
Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these compounds.
Troubleshooting Guide
The analysis of VSCs is prone to a variety of challenges, from sample collection to data analysis. The following table summarizes common issues, their potential causes, and recommended solutions to help you navigate these complexities.
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column causing analyte adsorption. - Incompatible solvent for the analytical column. - Column degradation or contamination. - Improper injection technique. | - Use an inert-coated (e.g., Sulfinert®) inlet liner and column.[1] - Ensure the injection solvent is compatible with the column's stationary phase. - Bake out the column according to the manufacturer's instructions or replace it. - Optimize injection speed and volume. |
| Low Analyte Response or No Peaks | - Analyte loss during sample preparation or storage.[2][3] - Leaks in the GC system. - Detector not functioning correctly (e.g., flame out in FPD, incorrect ozone flow in SCD). - Incorrect sample concentration (too low). | - Use inert sample containers and transfer lines.[1] Store samples at low temperatures.[4] - Perform a leak check on the entire GC system. - Check detector parameters and perform routine maintenance.[5] - Concentrate the sample using techniques like SPME or purge and trap.[2][6][7] |
| Poor Reproducibility | - Inconsistent sample collection or preparation. - Variability in injection volume. - Matrix effects influencing analyte response.[8][9] - Fluctuations in gas flows or oven temperature. | - Standardize the entire analytical workflow from sample collection to injection. - Use an autosampler for precise injections. - Employ matrix-matched calibration or use an internal standard.[9][10] - Regularly check and calibrate gas flows and oven temperature. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the carrier gas, syringe, or inlet. - Septum bleed. | - Run a blank solvent injection after a high-concentration sample. - Use high-purity gases and solvent for rinsing the syringe. Regularly replace the septum and inlet liner.[5] |
| Baseline Noise or Drift | - Contaminated carrier gas or detector gases. - Column bleed at high temperatures. - Detector contamination. | - Install or replace gas purifiers.[5] - Operate the column within its recommended temperature range.[5] - Clean the detector according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What are the best practices for collecting and storing samples containing VSCs to minimize analyte loss?
A1: Due to their high volatility and reactivity, proper sample handling is critical.[2] To minimize analyte loss:
-
Use Inert Containers: Employ glass vials with PTFE-lined septa or specialized sample bags (e.g., Tedlar®) that are known to be inert to sulfur compounds. Avoid plastics that can absorb VSCs.
-
Minimize Headspace: Fill the sample container as much as possible to reduce the volume of the gas phase where volatile compounds can partition.
-
Refrigerate or Freeze: Store samples at low temperatures (e.g., 4°C or -20°C) to reduce volatility and slow down potential degradation reactions.[4]
-
Limit Exposure to Air: Oxygen can oxidize sensitive sulfur compounds. If possible, collect and store samples under an inert atmosphere (e.g., nitrogen).
-
Prompt Analysis: Analyze samples as quickly as possible after collection.
Q2: How can I prevent the loss of VSCs due to adsorption on active surfaces during analysis?
A2: Adsorption to active metal surfaces in the GC system is a common problem.[3] To mitigate this:
-
Use Inert Flow Paths: Utilize GC systems with inert-coated components, including the inlet liner, column, and transfer lines.[1] Treatments like Sulfinert® are specifically designed to create a barrier between the sample and metal surfaces.
-
Deactivate Glassware: Silanize any glass components (e.g., syringes, vials) that come into contact with the sample to cover active silanol groups.
-
Condition the System: Before running samples, inject a high-concentration standard or the sample matrix several times to "condition" the system by saturating the active sites.[3]
Method Development and Calibration
Q3: What are the most common analytical techniques for VSC analysis, and what are their pros and cons?
A3: Gas chromatography (GC) is the primary technique for separating VSCs. The choice of detector is crucial for achieving the required sensitivity and selectivity.
| Detector | Pros | Cons |
| Sulfur Chemiluminescence Detector (SCD) | - Highly selective for sulfur compounds.[11] - Equimolar response to sulfur, simplifying quantification.[4] - Very sensitive (low ppb to ppt levels). | - Can be complex to operate and maintain.[1] - Potential for quenching from co-eluting hydrocarbons. |
| Flame Photometric Detector (FPD) | - Good sensitivity for sulfur and phosphorus compounds. - Relatively robust and easy to operate. | - Non-linear response, requiring a multi-point calibration curve. - Susceptible to quenching by hydrocarbons.[1] |
| Mass Spectrometry (MS) | - Provides structural information for compound identification. - High sensitivity and selectivity, especially with high-resolution MS. | - Can be more expensive and complex to operate. - Quantification of sulfur compounds can be challenging.[12][13] |
Q4: How should I prepare my calibration standards for accurate quantification of VSCs?
A4: Proper calibration is essential for accurate results.
-
Gas Standards: For highly volatile sulfur compounds, certified gas standards are often the most accurate. These can be diluted using a dynamic gas blender or injected via a gas-tight syringe.[14][15]
-
Liquid Standards: When using liquid standards, choose a solvent that is inert to VSCs and compatible with your analytical method. Pentane is often a good choice.[14][15] Prepare stock solutions in a concentrated form and dilute them to working concentrations just before use.
-
Matrix-Matched Calibration: The sample matrix can significantly affect the analyte response (matrix effect).[8][9] To compensate for this, prepare your calibration standards in a blank matrix that is similar to your samples.[9][10]
Data Interpretation and Troubleshooting
Q5: I am observing significant signal suppression in my samples compared to my standards. What could be the cause and how can I fix it?
A5: Signal suppression is a common manifestation of the matrix effect, where other components in the sample interfere with the ionization or detection of your target analytes.[8][16]
-
Improve Sample Cleanup: Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering compounds and minimize the matrix effect.[17]
-
Use an Internal Standard: An isotopically labeled internal standard that behaves similarly to your analyte can help correct for signal suppression.
-
Optimize Chromatographic Separation: Adjust your GC method to separate the VSCs from the co-eluting matrix components that may be causing the suppression.[16]
Experimental Protocols
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for VSC Analysis in Liquid Samples
This protocol provides a general guideline for the extraction of VSCs from liquid matrices like beverages or biological fluids.
-
Sample Preparation:
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
To enhance the release of VSCs, you can add a salt (e.g., NaCl to 20% w/v) to increase the ionic strength of the sample.[7] For samples with high ethanol content, dilution may be necessary.[7]
-
If chelation of metal ions is a concern, a small amount of EDTA can be added.[7]
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 45°C) and allow it to equilibrate for a defined time (e.g., 5 minutes).[6]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) under agitation.[6][7] The choice of fiber and optimization of extraction time and temperature are crucial and may require method development.
-
-
Desorption and GC Analysis:
-
Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes).[7]
-
Start the GC analysis program to separate and detect the desorbed VSCs.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in VSC analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitigation of analyte loss on metal surfaces in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nanogram level of VSCs using GC-SCD and an adsorption tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Matrix Effects | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-Methyl-2-(methylthio)propanal
Welcome to the technical support center for the purification of 2-methyl-2-(methylthio)propanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for 2-methyl-2-(methylthio)propanal?
A1: The two primary recommended purification techniques for 2-methyl-2-(methylthio)propanal are vacuum distillation and preparative High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the scale of your purification, the nature of the impurities, and the required final purity.
Q2: What are the known physical properties of 2-methyl-2-(methylthio)propanal relevant to its purification?
A2: Key physical properties for the purification of 2-methyl-2-(methylthio)propanal are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H10OS | [1][2] |
| Molecular Weight | 118.2 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | Approx. 130 °C (at atmospheric pressure) | [3] |
| Boiling Point (Vacuum) | 90-94 °C at 150 mmHg | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
Q3: What are the potential impurities I should be aware of during the synthesis and purification of 2-methyl-2-(methylthio)propanal?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as isobutyraldehyde, chlorine, or sodium methyl mercaptide, depending on the synthetic route.[4]
-
Side-reaction byproducts: The aldehyde functional group can undergo oxidation to the corresponding carboxylic acid or reduction to an alcohol.[3] Aldol condensation reactions are also a possibility under acidic or basic conditions.[3]
-
Solvent residues: Organic solvents used in the synthesis or workup, such as N,N-dimethylformamide, alcohols, or hydrocarbons, may be present.[4]
-
Sulfur-related impurities: Oxidation of the thioether to a sulfoxide or sulfone is a potential side reaction.
Q4: How can I assess the purity of 2-methyl-2-(methylthio)propanal after purification?
A4: Purity can be assessed using a variety of analytical techniques, including:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of the desired compound and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the purified product and detect any proton or carbon-containing impurities.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of 2-methyl-2-(methylthio)propanal.
Vacuum Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product loss or low yield | - Vacuum leaks.- Inefficient fraction collection.- Thermal degradation of the product. | - Check all joints and seals for leaks using a vacuum gauge.- Ensure the condenser is sufficiently cooled.- Use a well-insulated distillation column.- Distill at the lowest possible temperature by maintaining a stable, high vacuum. |
| Product contamination | - Bumping of the liquid in the distillation flask.- Inefficient separation of fractions. | - Use a stirring bar or boiling chips for smooth boiling.- Use a fractionating column for better separation.- Collect fractions over a narrow temperature range. |
| Unpleasant odor | - Volatile sulfur-containing impurities. | - Perform the distillation in a well-ventilated fume hood.- Use gas traps with an appropriate scrubbing solution (e.g., bleach) to capture volatile sulfur compounds. |
Preparative HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak separation | - Inappropriate mobile phase composition.- Column overloading. | - Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile and water).[5]- Reduce the injection volume or sample concentration. |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase.- Column degradation. | - Add a modifier to the mobile phase, such as a small amount of acid (e.g., formic acid for MS compatibility).[5]- Use a new or thoroughly cleaned column. |
| Low recovery of the purified product | - Adsorption of the compound onto the column.- Degradation of the compound on the column. | - Flush the column with a strong solvent after the run.- Ensure the pH of the mobile phase is compatible with the compound's stability; 2-methyl-2-(methylthio)propanal may degrade under extreme pH conditions.[3] |
Experimental Protocols
Vacuum Distillation of 2-Methyl-2-(methylthio)propanal
This protocol is based on information from a patent describing the synthesis of a derivative of 2-methyl-2-(methylthio)propanal.[4]
Objective: To purify crude 2-methyl-2-(methylthio)propanal by vacuum distillation.
Materials:
-
Crude 2-methyl-2-(methylthio)propanal
-
Round-bottom flask
-
Short path distillation head with a condenser and collection flask
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum gauge
-
Cold trap (e.g., with dry ice/acetone)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude 2-methyl-2-(methylthio)propanal into the round-bottom flask, adding boiling chips or a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Gradually apply the vacuum, aiming for a stable pressure of approximately 150 mmHg.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head. Collect the fraction that distills between 90-94 °C.
-
Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using an appropriate analytical method (e.g., GC or HPLC).
Preparative HPLC of 2-Methyl-2-(methylthio)propanal
This protocol is an adaptation of an analytical HPLC method, scaled for preparative purification.[5]
Objective: To purify crude 2-methyl-2-(methylthio)propanal using preparative reverse-phase HPLC.
Materials:
-
Crude 2-methyl-2-(methylthio)propanal
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative C18 HPLC column
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Formic acid (for MS compatibility, if needed)
-
Sample vials and collection tubes
Procedure:
-
Prepare the mobile phases. A common mobile phase for reverse-phase chromatography of this compound consists of acetonitrile and water.[5] The exact ratio should be optimized based on analytical scale separations. For mass spectrometry-compatible collection, phosphoric acid should be replaced with formic acid.[5]
-
Dissolve the crude 2-methyl-2-(methylthio)propanal in a suitable solvent, ideally the mobile phase, and filter it to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run the preparative HPLC method, monitoring the separation with the detector.
-
Collect the fractions corresponding to the peak of 2-methyl-2-(methylthio)propanal.
-
Combine the pure fractions and remove the solvent, for example, by rotary evaporation.
-
Assess the purity of the final product.
Visualizations
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. GSRS [precision.fda.gov]
- 3. Buy Propanal, 2-methyl-2-(methylthio)- (EVT-1195382) | 16042-21-0 [evitachem.com]
- 4. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]
- 5. Propanal, 2-methyl-2-(methylthio)- | SIELC Technologies [sielc.com]
Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of thiols during chemical analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Disulfide Bond Formation in Protein Samples
-
Question: I am observing unexpected disulfide bond formation in my protein sample, leading to aggregation and incorrect molecular weight determination. What could be the cause and how can I prevent this?
-
Answer: Unwanted disulfide bond formation is a common issue arising from the oxidation of free cysteine residues. Several factors can contribute to this problem.
-
Potential Causes:
-
Exposure to Oxygen: Atmospheric oxygen can readily oxidize free thiols, especially at neutral or slightly alkaline pH.
-
Presence of Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols.[1]
-
Inadequate Reduction: The reducing agent used may not be sufficiently potent or used at an inadequate concentration to maintain a reduced state.
-
Sample Handling: Prolonged exposure to room temperature and repeated freeze-thaw cycles can promote oxidation.
-
-
Solutions:
-
Work in an Inert Atmosphere: Whenever possible, prepare samples in a glove box or under a stream of inert gas like nitrogen or argon to minimize oxygen exposure.
-
Use Chelating Agents: Add ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers to chelate metal ions.
-
Optimize Reducing Agent: Ensure you are using an appropriate reducing agent at a sufficient concentration. See the table below for a comparison of common reducing agents.
-
Proper Sample Handling: Prepare samples on ice and minimize the time they are kept at room temperature. Aliquot samples to avoid multiple freeze-thaw cycles.
-
Alkylation: After reduction, chemically block the free thiols by alkylation to prevent re-oxidation.[2]
-
-
Issue 2: Loss of Thiol Signal During HPLC Analysis
-
Question: I am analyzing a thiol-containing compound by HPLC, but I am observing a decreasing peak area over time or the appearance of new, unexpected peaks. What is happening and how can I fix it?
-
Answer: The loss of your target thiol peak and the appearance of new peaks often indicate on-column or pre-injection oxidation.
-
Potential Causes:
-
Oxidation in the Autosampler: Samples waiting in the autosampler can be susceptible to air oxidation.
-
Mobile Phase Composition: A mobile phase with a high pH or containing dissolved oxygen can promote oxidation during the chromatographic run.
-
Metal Contamination: Metal ions leaching from the HPLC system (e.g., stainless steel components) can catalyze oxidation.
-
-
Solutions:
-
Sample Preparation: Prepare samples immediately before analysis or use an autosampler with temperature control set to 4°C. Consider adding a reducing agent like TCEP to your sample diluent.
-
Mobile Phase Preparation: Degas your mobile phase thoroughly using sonication or helium sparging. Preparing fresh mobile phase daily is also recommended. Lowering the pH of the mobile phase can help by keeping the thiols in their less reactive protonated state.[3]
-
System Passivation: If metal-catalyzed oxidation is suspected, passivating the HPLC system with an acidic solution may help.
-
Derivatization: Derivatize the thiol with a stable reagent before injection. This converts the reactive thiol to a more stable thioether.
-
-
Issue 3: Inconsistent Results in Thiol Quantification Assays (e.g., Ellman's Reagent)
-
Question: I am using Ellman's reagent (DTNB) to quantify free thiols, but my results are not reproducible. What could be the reasons for this inconsistency?
-
Answer: Inconsistent results with Ellman's assay can stem from several factors related to both the sample and the assay procedure.
-
Potential Causes:
-
Sample Oxidation: If the sample is not handled properly, the free thiol concentration will decrease over time, leading to variable results.
-
Interfering Substances: Other compounds in your sample might react with DTNB or absorb at the same wavelength (412 nm).
-
Incomplete Reaction: The reaction between the thiol and DTNB may not go to completion due to incorrect pH, insufficient incubation time, or steric hindrance if the thiol is in a protein.
-
Instability of Reagents: The DTNB solution itself can degrade over time.
-
-
Solutions:
-
Consistent Sample Handling: Prepare and analyze all samples and standards in the same manner, minimizing delays.
-
Include Proper Controls: Run a blank containing all components except your sample to account for background absorbance. If possible, use a standard of a known thiol to create a calibration curve.
-
Optimize Assay Conditions: Ensure the reaction buffer is at the optimal pH (typically around 8.0).[4] Allow for sufficient incubation time as recommended by the protocol. For proteins, a denaturing agent may be needed to expose buried thiols.
-
Fresh Reagents: Prepare fresh DTNB solution for each experiment.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of thiol oxidation.
1. What are the main causes of thiol oxidation?
The primary cause of thiol oxidation is the reaction of the reactive thiolate anion (R-S⁻) with an oxidizing agent. Common culprits in a laboratory setting include:
-
Atmospheric Oxygen: The most prevalent oxidant.
-
Metal Ions: Transition metals like copper and iron can act as catalysts.[1]
-
Reactive Oxygen Species (ROS): Peroxides and other ROS can rapidly oxidize thiols.
-
High pH: A higher pH increases the concentration of the more reactive thiolate anion.
2. How do I choose between DTT and TCEP as a reducing agent?
The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) depends on the specific application.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange, reversible | Irreversible reduction of disulfides |
| Odor | Strong, unpleasant | Odorless[5] |
| Effective pH Range | Limited to pH > 7[5] | Wide pH range (1.5 - 8.5)[5] |
| Stability | Prone to air oxidation, especially in the absence of chelators[1] | More resistant to air oxidation[5][6] |
| Compatibility with Metal Affinity Chromatography (IMAC) | Reduces Ni²⁺, not compatible[6] | Does not reduce Ni²⁺, compatible[5] |
| Compatibility with Maleimide Chemistry | Reacts with maleimides, must be removed prior to labeling[1] | Generally does not react with maleimides at low concentrations, can often be used in the same reaction mixture[7] |
| Membrane Permeability | Permeable | Impermeable due to its charge |
3. What is thiol alkylation and when should I use it?
Thiol alkylation is the process of covalently modifying the free sulfhydryl group of a cysteine residue with an alkylating agent to form a stable thioether bond.[2] This is a crucial step to prevent re-oxidation of thiols after they have been reduced, effectively "capping" them. It is highly recommended in workflows where maintaining the reduced state is critical, such as in sample preparation for mass spectrometry-based proteomics to identify cysteine modifications.[8]
4. Which alkylating agent should I choose?
The choice of alkylating agent depends on factors like reactivity, specificity, and the downstream application.
| Alkylating Agent | Common Abbreviation | Reactive Towards | Key Features |
| Iodoacetamide | IAM | Thiolates | Forms a stable, irreversible thioether bond.[2] Can have some reactivity with other amino acid side chains. |
| N-Ethylmaleimide | NEM | Thiolates | Reacts preferentially with thiols, especially at neutral or slightly acidic pH.[2] The resulting bond can be reversible under certain conditions. |
| 4-Vinylpyridine | 4-VP | Thiolates | Slower reacting than NEM, requiring higher concentrations and longer incubation times.[9] |
5. How can I remove excess reducing and alkylating agents from my sample?
Excess reagents can interfere with downstream analysis and need to be removed. Common methods include:
-
Dialysis or Buffer Exchange: Effective for removing small molecules from protein solutions.
-
Desalting Columns: A quick method for separating proteins from small molecules.
-
Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to pellet the protein, after which the supernatant containing the excess reagents is discarded.[10]
Experimental Protocols
Protocol 1: General Protein Sample Preparation to Prevent Thiol Oxidation
This protocol provides a general workflow for preparing protein samples while minimizing thiol oxidation.
-
Lysis and Denaturation:
-
Lyse cells or tissues in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) to expose all cysteine residues.
-
Perform all steps on ice to minimize enzymatic activity and oxidation.
-
The lysis buffer should also contain a chelating agent (e.g., 5 mM EDTA).
-
-
Reduction:
-
Add a reducing agent to the lysate.
-
For DTT, use a final concentration of 5-10 mM and incubate for 1 hour at room temperature.
-
For TCEP, use a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.
-
-
-
Alkylation:
-
Add an alkylating agent to block the now-reduced thiols.
-
For IAM, use a final concentration of 15-20 mM (in slight excess over the reducing agent) and incubate for 1 hour at room temperature in the dark.
-
For NEM, use a similar molar excess and incubation time.
-
-
-
Reagent Removal:
-
Remove excess reducing and alkylating agents using one of the methods described in the FAQs (e.g., desalting column or protein precipitation).
-
-
Storage:
-
Store the alkylated protein sample at -80°C for long-term storage.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol describes a colorimetric assay to determine the concentration of free thiols in a sample.
-
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[4]
-
Cysteine (or other thiol) standard solution of known concentration.
-
Sample of unknown thiol concentration.
-
-
Procedure:
-
Prepare a standard curve by making serial dilutions of the cysteine standard in the Reaction Buffer.
-
In a 96-well plate or cuvettes, add 50 µL of Ellman's Reagent Solution to 250 µL of each standard and unknown sample.[4]
-
Prepare a blank containing 250 µL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.[4]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of the unknown sample from the standard curve.
-
Visualizations
Diagram 1: Workflow for Preventing Thiol Oxidation
Caption: A typical experimental workflow for the protection of thiols from oxidation during sample preparation.
Diagram 2: Chemical Principle of Thiol Protection
References
- 1. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. encapsula.com [encapsula.com]
- 5. agscientific.com [agscientific.com]
- 6. DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9 - yacooscience.com [yacooscience.com]
- 7. Page loading... [guidechem.com]
- 8. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution issues in GC analysis of flavor compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the Gas Chromatography (GC) analysis of flavor compounds.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in GC analysis?
A: Co-elution occurs when two or more different compounds are not separated by the GC column and elute at the same time, resulting in a single, overlapping chromatographic peak.[1] This phenomenon compromises the ability to accurately identify and quantify the individual components, making it a critical issue in the analysis of complex mixtures like flavor profiles.[1]
Q2: How can I detect if I have a co-elution problem?
A: Detecting co-elution requires careful examination of your chromatographic data. The most common methods include:
-
Visual Peak Shape Inspection: Look for signs of asymmetry in your peaks. While a perfectly symmetrical peak might still be a co-elution, asymmetrical peaks with "shoulders" or visible merged peaks are strong indicators.[1]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (the upslope, apex, and downslope). If the mass spectra change, it indicates the presence of more than one compound.[1]
-
Diode Array Detector (DAD) Analysis: For systems with a DAD, the detector can collect multiple UV spectra across a single peak. If the spectra are not identical, the peak is not pure, and co-elution is likely occurring.[1]
Caption: Workflow for detecting co-elution in a GC chromatogram.
Q3: What are the primary causes of peak co-elution?
A: Co-elution in GC is primarily caused by insufficient selectivity of the analytical system for the compounds of interest. Key factors include:
-
Inappropriate Stationary Phase: The column's stationary phase chemistry may not provide adequate differential interaction with the analytes, causing them to travel through the column at the same speed.[2]
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Suboptimal GC Method Parameters: The oven temperature program, carrier gas flow rate, or injection parameters may not be optimized to achieve separation.[3][4]
-
Complex Sample Matrix: The sample itself may contain a high number of structurally similar compounds or interfering matrix components, overwhelming the resolving power of a standard GC column.[5]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and a loss of resolution.[6]
Q4: What is the first step I should take to resolve co-eluting peaks?
A: The most straightforward first step is to optimize your existing GC method parameters, as this does not require changing the column or hardware. Focus on the oven temperature program and the carrier gas flow rate.[4][6] A simple adjustment, such as slowing the temperature ramp rate, can often provide the needed increase in resolution.[3][6]
Q5: How does changing the GC oven temperature program help resolve co-elution?
A: The temperature program directly influences how long analytes interact with the stationary phase and, therefore, their separation.[7]
-
Lowering the Initial Temperature: This can improve the resolution of early-eluting, highly volatile peaks.[8][9]
-
Slowing the Temperature Ramp Rate: Decreasing the rate of temperature increase (e.g., from 10°C/min to 5°C/min) gives compounds more time to interact with the stationary phase, which can significantly enhance the separation of closely eluting peaks.[3][9]
-
Adding a Mid-Ramp Isothermal Hold: Introducing a hold period at a temperature just below the elution temperature of the co-eluting pair can provide the extra time needed for them to separate.[10][11]
Q6: When should I consider changing my GC column?
A: You should consider changing your column after you have thoroughly attempted to resolve the co-elution by optimizing the method parameters (temperature program, flow rate). If these adjustments do not provide a satisfactory separation, it is likely that the stationary phase chemistry is not suitable for your analytes.[2] This is especially true if the selectivity factor (α) between the two compounds is very close to 1.0, meaning the column chemistry cannot distinguish between them.[2]
Q7: Can my sample preparation method contribute to co-elution?
A: Yes. An ineffective sample preparation method can lead to co-elution by failing to remove interfering compounds from the sample matrix.[5] If matrix components have similar volatility and polarity to your target analytes, they can co-elute and interfere with analysis. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to clean up complex samples and remove these interferences before GC analysis.[5][12] For volatile flavor compounds, it is also crucial to control temperature during preparation to prevent the loss of key analytes.[13]
Q8: What is Comprehensive Two-Dimensional GC (GCxGC) and when should it be used for flavor analysis?
A: GCxGC is a powerful analytical technique that uses two different columns with complementary stationary phases connected in series.[14] Effluent from the first column is trapped and then rapidly re-injected onto the second column, providing an additional dimension of separation.[15] This technique dramatically increases peak capacity and resolving power.[16] GCxGC should be considered for highly complex samples, such as essential oils or roasted coffee extracts, where co-elution is extensive and cannot be resolved by conventional single-dimension GC.[17][18] For example, a GCxGC-TOFMS analysis of seafood-flavored pet food detected 1199 peaks, compared to only 491 peaks detected with GC-TOFMS, demonstrating its superior separation power.[15]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Resolving Co-elution
This guide provides a logical workflow for tackling co-elution issues, starting with the simplest adjustments and progressing to more advanced solutions.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Protocol 1: Optimizing a GC Temperature Program
This protocol outlines a detailed methodology for adjusting the oven temperature program to improve chromatographic resolution.
Objective: To separate two or more co-eluting flavor compounds by modifying the temperature gradient.
Methodology:
-
Establish a Baseline: Run your current method and clearly identify the retention time (RT) and elution temperature of the co-eluting peak(s).
-
Scouting Run: Perform a fast "scouting" gradient to determine the full volatility range of your sample. A typical scouting program is:
-
Optimize the Ramp Rate: Based on the scouting run, identify the temperature at which your target compounds elute.
-
Introduce a Mid-Ramp Hold (if necessary): If slowing the ramp is insufficient, add an isothermal hold.
-
Adjust the Initial Temperature: If the co-eluting peaks are at the beginning of the chromatogram, lowering the initial oven temperature can improve their separation.[9]
-
Action: Decrease the initial temperature in 10-20°C increments. Note that this will increase the overall run time.[9]
-
-
Evaluate Results: After each modification, compare the chromatogram to the baseline run. Assess the resolution (Rs) between the target peaks. Continue iterative adjustments until baseline separation (Rs ≥ 1.5) is achieved or no further improvement is seen.
Data Presentation
Table 1: Impact of GC Parameter Adjustments on Peak Resolution and Analysis Time
| Parameter Adjusted | Change | Effect on Resolution | Effect on Analysis Time | When to Use |
| Oven Temperature | ||||
| Initial Temperature | Decrease | Improves resolution of early eluting peaks[9] | Increases | To separate volatile compounds at the start of the run. |
| Ramp Rate | Decrease | Improves resolution, especially for later eluting peaks[3][9] | Increases | The most common first step for resolving closely eluting peaks. |
| Final Temperature | Increase | No direct effect on resolution of target peaks | Increases | To ensure heavy, non-target compounds are eluted from the column ("bake-out").[9] |
| Column Dimensions | ||||
| Length | Increase | Improves resolution (Resolution ∝ √L) | Increases | When higher overall resolving power is needed and longer run times are acceptable. |
| Internal Diameter (ID) | Decrease | Improves resolution (efficiency)[19] | Decreases | For fast GC or when very narrow peaks are required. |
| Film Thickness | Increase | May improve resolution for very volatile compounds (low k) | Increases | For analysis of gases or highly volatile solvents. |
| Film Thickness | Decrease | Improves resolution for high-boiling compounds | Decreases | For analysis of semi-volatile compounds like pesticides or phthalates. |
| Carrier Gas | ||||
| Flow Rate | Optimize | Improves resolution by operating at optimal linear velocity[4] | Variable | When peaks are unnecessarily broad; should be optimized for any new method. |
Table 2: Comparison of Common GC Stationary Phases for Flavor Analysis
| Stationary Phase Type | Common Name(s) | Polarity | Primary Separation Mechanism | Typical Flavor Applications |
| 100% Dimethylpolysiloxane | DB-1, HP-1, Rxi-1ms | Non-polar | Boiling Point / van der Waals forces | Hydrocarbons, solvents, essential oil screening. |
| 5% Phenyl / 95% Dimethylpolysiloxane | DB-5, HP-5ms, Rxi-5ms | Non-polar | Boiling Point (with some aromatic selectivity) | General purpose flavor and fragrance analysis, pesticides.[10] |
| Polyethylene Glycol (PEG) | WAX, DB-WAX, Stabilwax | Polar | Dipole-dipole interactions, hydrogen bonding | Free fatty acids, alcohols, aldehydes, esters, flavor compounds in alcoholic beverages.[10] |
| 50% Phenyl / 50% Dimethylpolysiloxane | DB-17, Rxi-17 | Intermediate Polarity | Aromatic and dipole selectivity | Aldehyd and ketone derivatives, sterols. |
| Trifluoropropyl | DB-210, Rtx-200 | Intermediate Polarity | High selectivity for electron-deficient compounds | Solvents, alcohols, ketones. |
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. lecocorp.ams3.digitaloceanspaces.com [lecocorp.ams3.digitaloceanspaces.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Application of flow-modulated GCxGC–qMS to food & drink analysis [sepsolve.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. fishersci.ca [fishersci.ca]
minimizing side reactions in the synthesis of sulfur-containing aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of sulfur-containing aldehydes.
FAQs: Preventing Common Side Reactions
Q1: What are the most common side reactions when synthesizing sulfur-containing aldehydes?
A1: The three most prevalent side reactions are:
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Oxidation of the thiol to a disulfide: Thiols are highly susceptible to oxidation, leading to the formation of disulfide byproducts.[1][2] This is often the primary pathway for yield loss.
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Thioacetal formation: In the presence of unreacted thiol starting material or other thiol sources, the newly formed aldehyde can react to form a stable thioacetal.[3]
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Racemization or epimerization at the α-carbon: If the carbon adjacent to the aldehyde is a stereocenter, it is prone to racemization or epimerization under both acidic and basic conditions, leading to a loss of stereochemical purity.[4]
Q2: How can I prevent the oxidation of my thiol to a disulfide?
A2: Minimizing disulfide formation involves careful control of the reaction environment and choice of reagents. Key strategies include:
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen.
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Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further reduce oxidative side reactions.
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Choice of Oxidant: Selecting a mild and selective oxidizing agent is crucial. Reagents like Dess-Martin periodinane (DMP) and those used in Swern and Parikh-Doering oxidations are generally preferred over stronger oxidants.
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Control of Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur.
Q3: What are the best practices to avoid thioacetal formation?
A3: Thioacetal formation occurs when the aldehyde product reacts with a thiol. To prevent this:
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Stoichiometry: Use a precise stoichiometry of the starting alcohol to the oxidizing agent to ensure complete conversion of the alcohol. This minimizes the presence of unreacted thiol-containing starting material that can react with the aldehyde product.
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Reaction Temperature: For some protocols like the Swern oxidation, maintaining a low temperature (e.g., -78°C) is critical to prevent the formation of mixed thioacetals.[3]
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Work-up Procedure: A carefully planned work-up procedure that rapidly isolates the aldehyde from any remaining thiol-containing species is beneficial.
Q4: How can I suppress racemization at the α-carbon of my chiral sulfur-containing aldehyde?
A4: The acidic proton at the α-position of an aldehyde is susceptible to removal, leading to racemization. To maintain stereochemical integrity:
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Choice of Base: In reactions requiring a base, such as the Swern oxidation, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can minimize epimerization.[4][5]
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Mild Reaction Conditions: Employing mild reaction conditions (neutral pH and low temperature) helps to preserve the stereochemistry. Dess-Martin periodinane (DMP) is known for being effective at minimizing racemization.
-
Avoid Strong Acids and Bases: Both strong acids and bases can catalyze enolization and subsequent racemization. Buffer the reaction mixture if necessary.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Aldehyde and Presence of a High Molecular Weight Impurity
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidation to Disulfide | Run the reaction under a strict inert atmosphere (N₂ or Ar). Use degassed solvents. | Thiols are readily oxidized by atmospheric oxygen to form disulfide dimers.[1][2] |
| Optimize the stoichiometry of the oxidizing agent to ensure it is the limiting reagent once the alcohol is consumed. | Excess oxidant can sometimes promote disulfide formation. | |
| During work-up, consider adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to cleave any formed disulfide back to the thiol before final purification, if compatible with the target aldehyde. | This can help recover some of the desired product from the disulfide byproduct. |
Problem 2: An Unexpected Product with a Missing Carbonyl Group is Observed
| Possible Cause | Troubleshooting Step | Explanation |
| Thioacetal Formation | Ensure the complete consumption of the starting alcohol by the oxidizing agent through careful monitoring of the reaction (e.g., by TLC or LC-MS). | Unreacted starting material containing a thiol can react with the aldehyde product to form a thioacetal.[3] |
| For Swern oxidations, strictly maintain the reaction temperature at -78°C. | Warmer temperatures can promote the formation of mixed thioacetals.[3] | |
| Use a Lewis acid catalyst like BF₃·OEt₂ for deliberate thioacetal formation if it is intended as a protecting group, but avoid acidic conditions that could inadvertently catalyze this reaction. | Lewis acids are effective catalysts for thioacetal formation. |
Problem 3: Loss of Stereochemical Purity in a Chiral α-Thioaldehyde
| Possible Cause | Troubleshooting Step | Explanation |
| Epimerization/Racemization | In Swern oxidations, substitute triethylamine with a bulkier base such as diisopropylethylamine (DIPEA).[4][5] | The bulkier base is less likely to deprotonate the acidic α-proton of the aldehyde product. |
| Use a milder oxidation method known for preserving stereochemistry, such as the Dess-Martin periodinane (DMP) oxidation. | DMP operates under neutral pH and at room temperature, which is less conducive to epimerization. | |
| Avoid exposing the purified aldehyde to acidic or basic conditions during chromatography or storage. | The α-proton remains labile, and racemization can occur post-synthesis. |
Quantitative Data Summary
| Oxidation Method | Typical Yields | Susceptibility to Disulfide Formation | Risk of Thioacetal Formation | Risk of Racemization/Epimerization | Key Considerations |
| Swern Oxidation | Generally high | Moderate; dependent on substrate and conditions. | Can occur if the reaction is allowed to warm above -60°C.[3] | Moderate; can be minimized by using a bulky base like DIPEA.[4][5] | Requires cryogenic temperatures (-78°C) and produces malodorous dimethyl sulfide.[4] |
| Dess-Martin Periodinane (DMP) | High | Low to moderate. | Low. | Low; known for preserving stereochemistry. | Reagent is expensive and potentially explosive under certain conditions. |
| Parikh-Doering Oxidation | Good to high | Moderate. | Low, less prone to this side reaction compared to Swern.[6] | Low to moderate. | Can be run at or near room temperature, but may require a large excess of reagents.[6] |
Key Experimental Protocols
Protocol 1: Swern Oxidation of a Sulfur-Containing Primary Alcohol
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise.
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Stir the mixture for 15 minutes at -78°C.
-
Add a solution of the sulfur-containing alcohol (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30-60 minutes at -78°C.
-
Add diisopropylethylamine (DIPEA) (5.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature over 1-2 hours.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of the sulfur-containing alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq.) in one portion.
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Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of sulfur-containing aldehydes.
Caption: Oxidation of thiols to disulfides.
Caption: Formation of a thioacetal from an aldehyde and a thiol.
Caption: Base-catalyzed racemization of a chiral α-thioaldehyde.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - What are the practical differences between the various DMSO oxidations (Swern, etc.)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
stability issues of "Propanal, 2-methyl-2-(methylthio)-" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "Propanal, 2-methyl-2-(methylthio)-" in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided is based on the general chemical properties of aliphatic aldehydes and thioethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for "Propanal, 2-methyl-2-(methylthio)-" in solution?
A1: "Propanal, 2-methyl-2-(methylthio)-" contains both an aldehyde and a thioether functional group, making it susceptible to several degradation pathways. The primary stability concerns include:
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, and the thioether (methylthio) group can be oxidized to a sulfoxide and further to a sulfone. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.
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Polymerization/Aldol Condensation: Like many aldehydes, "Propanal, 2-methyl-2-(methylthio)-" can undergo self-condensation reactions (aldol condensation), particularly under acidic or basic conditions, leading to the formation of higher molecular weight impurities.[1]
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Instability at Extreme pH and Temperatures: The compound may degrade under strong acidic or basic conditions and at elevated temperatures.[1]
Q2: What are the likely degradation products of "Propanal, 2-methyl-2-(methylthio)-"?
A2: Based on its structure, the following are potential degradation products:
-
2-methyl-2-(methylthio)propanoic acid: Formed by the oxidation of the aldehyde group.
-
Propanal, 2-methyl-2-(methylsulfinyl)-: Formed by the oxidation of the methylthio group to a sulfoxide.
-
Propanal, 2-methyl-2-(methylsulfonyl)-: Formed by further oxidation of the sulfoxide to a sulfone.
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Aldol condensation products: Dimers and other higher-order polymers.
Q3: What are the recommended storage conditions for solutions of "Propanal, 2-methyl-2-(methylthio)-"?
A3: To minimize degradation, solutions of "Propanal, 2-methyl-2-(methylthio)-" should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C) to reduce the rate of potential degradation reactions.
-
Inert Atmosphere: To prevent oxidation, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store in amber vials or protect from light to prevent photolytic degradation, a common issue for organic molecules.
-
pH Control: Maintain the pH of the solution close to neutral, as acidic or basic conditions can catalyze degradation.
Q4: Are there any known stabilizers for "Propanal, 2-methyl-2-(methylthio)-"?
A4: While specific stabilizers for this compound are not documented, a common strategy for stabilizing sulfur-containing aliphatic aldehydes involves the use of a combination of a phenolic antioxidant (like 4-methoxyphenol) and an amine (like pyridine). These can help to inhibit oxidation and polymerization. The optimal choice and concentration of a stabilizer would need to be determined experimentally.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in chromatogram over time. | Chemical degradation of "Propanal, 2-methyl-2-(methylthio)-". | Review storage conditions. Ensure the solution is stored at a low temperature, protected from light, and under an inert atmosphere if possible.Analyze for potential degradation products (e.g., the corresponding carboxylic acid, sulfoxide, or sulfone) using a stability-indicating analytical method.Consider adding a suitable antioxidant or stabilizer to the solution. |
| Formation of a precipitate or cloudiness in the solution. | Polymerization or aldol condensation of the aldehyde. | Verify the pH of the solution. Adjust to neutral if it has become acidic or basic.Store the solution at a lower temperature to slow down the reaction rate.Prepare fresh solutions more frequently to avoid the buildup of polymeric impurities. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound leading to lower effective concentration and potential interference from degradation products. | Use freshly prepared solutions for all experiments.Implement a stability-indicating analytical method to confirm the purity and concentration of the solution before use.Conduct forced degradation studies to understand the impact of potential degradants on the assay or reaction. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from a known method for the analysis of "Propanal, 2-methyl-2-(methylthio)-" and can be used to monitor its stability in solution.[2]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max).
-
Procedure:
-
Prepare a stock solution of "Propanal, 2-methyl-2-(methylthio)-" in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a working concentration with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.
-
-
Validation: To validate this as a stability-indicating method, forced degradation studies should be performed. The method must be able to resolve the parent peak from all major degradation product peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize before analysis.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose the sample solution to UV and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method to track the formation of degradation products.
Visualizations
References
Technical Support Center: Enhancing Selectivity in the Catalytic Synthesis of 3-(Methylthio)propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective catalytic synthesis of 3-(methylthio)propanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 3-(methylthio)propanal?
A1: The most common industrial method for synthesizing 3-(methylthio)propanal is the catalytic Michael addition of methanethiol to acrolein.[1][2] This reaction is typically carried out in a liquid phase, often using the product itself as the reaction medium.
Q2: What types of catalysts are effective for this synthesis?
A2: A variety of catalysts can be used to promote the reaction between methanethiol and acrolein. These are broadly categorized as:
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Homogeneous Catalysts: Organic bases are widely used, including tertiary amines (e.g., triethylamine, triallylamine), pyridines, and imidazoles.[1][3] These are often used in combination with an organic acid, such as acetic acid, to inhibit the polymerization of acrolein.[1]
-
Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid-supported catalysts have been developed. These include polymer-bound bases like diethylaminoethylpolystyrene, which can be easily filtered from the reaction mixture.[1]
Q3: What are the main challenges in achieving high selectivity for 3-(methylthio)propanal?
A3: The primary challenge is minimizing side reactions, the most significant of which is the polymerization of acrolein.[1] Acrolein is highly reactive and can polymerize in the presence of basic catalysts. Other potential side reactions can lead to the formation of impurities that affect the quality of the final product.
Q4: How can the polymerization of acrolein be minimized?
A4: Several strategies can be employed to reduce acrolein polymerization:
-
Use of an Acid Co-catalyst: The addition of an organic acid (e.g., acetic acid) can help to neutralize the basic catalyst slightly, thereby inhibiting the polymerization of acrolein without completely quenching the desired Michael addition.[1]
-
Controlled Addition of Reactants: Maintaining a low concentration of acrolein in the reaction mixture by controlling its addition rate can limit its self-polymerization.
-
Temperature Control: The reaction is exothermic, and maintaining a controlled temperature, typically between 30°C and 70°C, is crucial to prevent runaway polymerization.[1]
Q5: What is the role of the reaction medium?
A5: The reaction is often carried out in the product, 3-(methylthio)propanal, itself. This serves as a solvent and helps to maintain a liquid phase for the reaction to occur efficiently.[1] Other inert solvents like hydrocarbons or ethers can also be used.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-(methylthio)propanal | 1. Inefficient catalysis. 2. Loss of volatile reactants. 3. Suboptimal reaction temperature. | 1. Increase catalyst concentration within the recommended range (0.001 to 0.02 molar ratio to acrolein).[1] Consider screening alternative catalysts. 2. Ensure the reaction vessel is properly sealed to prevent the escape of methanethiol and acrolein. 3. Optimize the reaction temperature. A typical range is 30-50°C.[1] |
| Poor Selectivity (High levels of byproducts) | 1. Acrolein polymerization. 2. Formation of other adducts. | 1. Add an organic acid co-catalyst (e.g., acetic acid). Control the rate of acrolein addition to maintain a low concentration. Ensure efficient heat dissipation to control the reaction temperature. 2. Adjust the molar ratio of methanethiol to acrolein. A slight excess of methanethiol may be beneficial. |
| Formation of a solid polymer in the reactor | 1. Runaway polymerization of acrolein. 2. Catalyst concentration is too high. | 1. Immediately cool the reactor. Review and adjust the rate of acrolein addition and ensure adequate cooling capacity. 2. Reduce the catalyst concentration. |
| Difficulty in separating the catalyst from the product | 1. Use of a homogeneous catalyst. | 1. Consider switching to a heterogeneous catalyst, such as a polymer-supported amine, which can be removed by simple filtration.[1] |
| Inconsistent reaction kinetics | 1. Impurities in reactants. 2. Inefficient mixing. | 1. Use reactants of high purity. Water content in the reactants can affect the reaction. 2. Ensure adequate stirring to maintain a homogeneous reaction mixture. |
Data Presentation
Table 1: Comparison of Catalytic Performance in the Synthesis of 3-(methylthio)propanal
| Catalyst | Catalyst Loading (mol% relative to acrolein) | Reaction Temperature (°C) | Acrolein Conversion (%) | 3-(methylthio)propanal Yield (%) | Reference |
| Triethylamine/Acetic Acid | 0.1 - 2.0 | 40 - 60 | >98 | ~95 | Based on patent literature[3] |
| Diethylaminomethylpolystyrene | 0.5 | Room Temp. - 50 | >99 | >96 | [1] |
| Pyridine | Not specified | 30 - 70 | High | High | Mentioned as a common catalyst[1] |
| Imidazole | Not specified | Not specified | Effective | Effective | Mentioned as a potential catalyst |
Note: The data presented is compiled from various sources and may not have been collected under identical experimental conditions. It is intended for comparative purposes.
Experimental Protocols
Laboratory-Scale Synthesis of 3-(methylthio)propanal using a Homogeneous Catalyst
Materials:
-
Acrolein (freshly distilled)
-
Methanethiol
-
Triethylamine (catalyst)
-
Acetic acid (co-catalyst)
-
Anhydrous toluene (solvent)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer.
Procedure:
-
Reactor Setup: Assemble the three-neck flask under a nitrogen atmosphere. The condenser should be cooled to -10°C to prevent the loss of volatile reactants.
-
Initial Charge: To the flask, add anhydrous toluene and the desired amount of 3-(methylthio)propanal as the initial reaction medium.
-
Catalyst Addition: Add the calculated amount of triethylamine and acetic acid to the reaction flask.
-
Reactant Addition:
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add methanethiol to the reaction mixture.
-
Begin the dropwise addition of acrolein from the dropping funnel, maintaining the reaction temperature below 40°C. The addition rate should be carefully controlled to prevent a rapid increase in temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the acrolein peak and the appearance of the 3-(methylthio)propanal peak will indicate the reaction's progress.
-
Work-up:
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the acidic co-catalyst and any unreacted acids.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure 3-(methylthio)propanal.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of 3-(methylthio)propanal.
Caption: Step-by-step workflow for the laboratory synthesis of 3-(methylthio)propanal.
References
Validation & Comparative
A Comparative Guide to GC-O and AEDA for Sulfur Compound Analysis
In the intricate world of flavor and off-flavor analysis, particularly concerning potent sulfur compounds, researchers and drug development professionals require robust analytical techniques to identify and quantify these impactful molecules. Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) are two pivotal methods in this domain. This guide provides an objective comparison of their performance for sulfur compound analysis, supported by experimental data and detailed methodologies.
Principles and Applications
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[1] As volatile compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer or a sulfur-specific detector) and a sniffing port, where a trained panelist can detect and describe the odor of each compound. This allows for the direct correlation of an instrumental signal with a specific aroma, which is crucial for identifying odor-active compounds in a complex mixture.
Aroma Extract Dilution Analysis (AEDA) is a semi-quantitative method used in conjunction with GC-O to assess the odor potency of volatile compounds.[2][3] In AEDA, an aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected.[2] The highest dilution at which an odorant is still perceivable is its Flavor Dilution (FD) factor.[4] A higher FD factor indicates a more potent odorant in the sample.
For the quantitative analysis of sulfur compounds, GC is often coupled with sulfur-specific detectors such as the Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), Pulsed Flame Photometric Detector (PFPD), or Atomic Emission Detector (AED).[5][6] These detectors offer high sensitivity and selectivity for sulfur-containing molecules.[5][7]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of GC-O when coupled with various sulfur-specific detectors, and AEDA. This allows for a direct comparison of their capabilities in the analysis of sulfur compounds.
| Parameter | GC-SCD | GC-FPD | GC-PFPD | GC-AED | AEDA (GC-O) |
| Information Obtained | Quantitative (Concentration) | Quantitative (Concentration) | Quantitative (Concentration) | Quantitative (Concentration) | Semi-quantitative (Flavor Dilution Factor) |
| Selectivity for Sulfur | Very High (S/C > 10^7)[8] | High (S/C ≈ 10^4 - 10^5)[9] | High | Very High | High (based on odor perception) |
| Sensitivity | Very High (pg level)[7] | High (pg level) | Very High (sub-pg level) | High (pg level) | Dependent on odor threshold of compound |
| Linearity | Excellent (linear and equimolar response)[6][7] | Non-linear (response is approximately proportional to the square of the sulfur concentration)[9] | More linear than FPD | Good | Not applicable |
| Quenching Effect | Little to no quenching from co-eluting hydrocarbons[6][10] | Susceptible to quenching by co-eluting hydrocarbons[11] | Less quenching than FPD | Minimal | Not applicable |
| Typical Application | Precise quantification of known sulfur compounds. | Routine analysis of sulfur compounds. | Trace-level sulfur analysis. | Speciation and quantification of multiple elements. | Screening for and ranking of potent odorants. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for GC-O with a sulfur-specific detector and for AEDA.
Gas Chromatography-Olfactometry (GC-O) with Sulfur Chemiluminescence Detection (SCD)
This method is designed for the quantitative analysis of volatile sulfur compounds.
-
Sample Preparation: A representative sample (e.g., wine, food extract) is prepared. For liquid samples, headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds.[12]
-
Gas Chromatography: The extracted volatiles are injected into a GC system.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A capillary column suitable for separating volatile sulfur compounds, such as a DB-Sulfur SCD column.
-
Oven Program: A temperature gradient is used to separate the compounds based on their boiling points and polarity. For example, an initial temperature of 40°C held for 5 minutes, then ramped to 250°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Effluent Splitting: The column effluent is split between the SCD and the olfactometry port using a capillary flow splitter. A typical split ratio is 1:1.
-
Sulfur Chemiluminescence Detection (SCD):
-
The portion of the effluent directed to the SCD is combusted in a hydrogen-rich flame to produce sulfur monoxide (SO).
-
The SO then reacts with ozone in a reaction chamber, producing light (chemiluminescence).
-
A photomultiplier tube detects this light, and the signal is proportional to the amount of sulfur.[7]
-
-
Olfactometry:
-
A trained panelist sniffs the effluent from the olfactometry port.
-
The panelist records the retention time, odor descriptor, and intensity for each detected odor.
-
-
Quantification: The concentration of each sulfur compound is determined by comparing its peak area from the SCD chromatogram to a calibration curve generated using certified standards.
Aroma Extract Dilution Analysis (AEDA)
This method is used to determine the Flavor Dilution (FD) factor of odor-active compounds.
-
Aroma Extract Preparation: A concentrated aroma extract is obtained from the sample using a method like solvent extraction followed by solvent-assisted flavor evaporation (SAFE).[4]
-
Serial Dilution: The initial extract is serially diluted with a suitable solvent (e.g., dichloromethane) in a stepwise manner (e.g., 1:1, 1:3, or 1:10 dilutions).[2]
-
GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O, starting with the most diluted extract and proceeding to the most concentrated.
-
GC Conditions: Similar to the GC-O/SCD method described above.
-
Olfactometry: A panel of trained assessors sniffs the column effluent for each dilution.
-
-
Determination of FD Factor: For each odorant, the FD factor is the highest dilution at which it is still detected by the panelist. For example, if a compound is last detected at a 1:81 dilution, its FD factor is 81.
-
Identification: The odor-active compounds are identified by comparing their retention indices and mass spectra (if a mass spectrometer is used in parallel) with those of authentic reference compounds.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for GC-O and AEDA.
Caption: Experimental workflow for GC-O with a sulfur-specific detector.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. silcotek.com [silcotek.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. kaycantest.com [kaycantest.com]
- 10. gcms.cz [gcms.cz]
- 11. pure.tue.nl [pure.tue.nl]
- 12. air.unimi.it [air.unimi.it]
A Comparative Guide to HPLC-Based Quantification of 2-Methyl-2-(methylthio)propanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent high-performance liquid chromatography (HPLC) methods for the accurate quantification of 2-methyl-2-(methylthio)propanal, a significant metabolite of the carbamate pesticide aldicarb, also known as aldicarb sulfoxide. The methods discussed are Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs.
Method Comparison at a Glance
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance parameters for the two methods.
| Parameter | RP-HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.1 - 5.0 mg/L[1][2][3] | 0.5 - 200 µg/L |
| Limit of Detection (LOD) | 0.069 mg/L (in water)[1][2] | 0.0008 - 0.001 µg/L[4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but detectable at 0.1 mg/L | 1.0 µg/kg (in ginger) |
| Recovery | Not explicitly stated | 71.4% - 89.8% |
| Selectivity | Good, but susceptible to co-eluting interferences | Excellent, highly selective due to mass-based detection |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
In-Depth Methodologies
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method offers a robust and cost-effective approach for the quantification of 2-methyl-2-(methylthio)propanal, particularly in less complex matrices.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed.[1][2][3]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is utilized.[1][2][3] The gradient program is as follows:
| Time (minutes) | Water (%) | Acetonitrile (%) |
| 0 | 80 | 20 |
| 4 | 60 | 40 |
| 13 | 45 | 55 |
| 15 | 80 | 20 |
| 22 | 80 | 20 |
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV detection is performed at a wavelength of 210 nm.[1][2][3]
-
Internal Standard: Methomyl can be used as an internal standard for improved accuracy.[1][2][3]
Sample Preparation (QuEChERS Method for Water Samples):
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique.
-
Extraction: To a 15 mL centrifuge tube containing 10 mL of the water sample, add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the layers.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent material (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering matrix components.
-
Vortex the dSPE tube for 30 seconds and then centrifuge.
-
The final supernatant is ready for injection into the HPLC system.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices, UPLC-MS/MS is the method of choice. This technique couples the high-resolution separation of UPLC with the specific and sensitive detection of a triple quadrupole mass spectrometer.
Experimental Protocol:
-
Chromatographic System: A UPLC system with a C18 column (e.g., Waters ACQUITY UPLC BEH C18) is used.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid and 5 mmol/L ammonium acetate in water (A) and acetonitrile (B) is employed.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.[4]
-
MRM Transitions: The following MRM transition can be used for 2-methyl-2-(methylthio)propanal (aldicarb sulfoxide):
-
Precursor Ion (Q1): m/z 207.1
-
Product Ion (Q3): m/z 132.1[5]
-
Sample Preparation:
The QuEChERS method, as described for the HPLC-UV method, is also a suitable sample preparation technique for UPLC-MS/MS analysis. The high selectivity of the MS/MS detector often allows for simplified cleanup steps.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the toxicological signaling pathway of 2-methyl-2-(methylthio)propanal.
References
A Comparative Guide to Sulfur Compounds in Meat Flavor
For Researchers, Scientists, and Drug Development Professionals
The characteristic and highly desirable flavor of cooked meat is a complex sensory experience, largely orchestrated by a diverse array of volatile organic compounds. Among these, sulfur-containing compounds are paramount, often possessing extremely low odor thresholds that allow them to exert a significant impact on the overall aroma profile even at trace concentrations.[1][2] This guide provides a comparative overview of key sulfur compounds in different meats, details their formation pathways, presents available quantitative data, and outlines a standard experimental protocol for their analysis.
Formation Pathways of Key Sulfur Compounds
The generation of sulfurous flavor compounds in meat is not a result of a single process, but rather a complex interplay of chemical reactions that occur when meat is heated. The primary precursors for these compounds are the sulfur-containing amino acids (cysteine and methionine) and thiamine (Vitamin B1).[2] Three main reaction pathways are responsible for their formation: the Maillard reaction, Strecker degradation, and thiamine degradation.[1]
-
Maillard Reaction : This is a non-enzymatic browning reaction between amino acids and reducing sugars. When sulfur-containing amino acids like cysteine participate, they can produce hydrogen sulfide (H₂S), a crucial intermediate for the formation of many other sulfurous volatiles, including thiophenes and thiazoles.[1][2]
-
Strecker Degradation : Often considered a subset of the Maillard reaction, this process involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. The Strecker degradation of methionine, for example, is a primary source of methional, which imparts a "cooked potato" aroma and is a key contributor to meat flavor.[3][4]
-
Thiamine Degradation : Thiamine is thermally unstable and breaks down during cooking to yield a variety of potent, sulfur-containing heterocyclic compounds. It is a particularly important precursor for 2-methyl-3-furanthiol, a compound renowned for its strong "meaty" aroma.[1][3]
These pathways are not independent; they interact to produce the complex mixture of compounds that define cooked meat's aroma.
Data Presentation: Comparison of Key Sulfur Compounds
While hundreds of volatile compounds are present in cooked meat, a smaller subset of potent, sulfur-containing odorants is responsible for the characteristic "meaty" aroma. The fundamental flavor profile is shared among different species, with variations arising largely from quantitative differences in the concentrations of these key compounds.[5][6]
Direct quantitative comparison across studies is challenging due to variations in cooking methods, extraction techniques, and analytical conditions. The following tables summarize the primary sulfur-containing precursors and the key odor-active sulfur compounds, their aroma characteristics, and their relative importance in beef, pork, and chicken as documented in scientific literature.
Table 1: Key Sulfur-Containing Flavor Precursors in Raw Meat
| Precursor | Source | Role in Flavor Formation |
|---|---|---|
| Cysteine/Cystine | Amino Acid | Primary precursor for hydrogen sulfide (H₂S) via the Maillard reaction and thermal degradation; contributes to the formation of numerous thiols, thiazoles, and thiophenes.[2] |
| Methionine | Amino Acid | Key precursor for methional (via Strecker degradation) and various methyl sulfides (dimethyl sulfide, disulfide, trisulfide).[3][7] |
| Thiamine (Vitamin B1) | Water-soluble vitamin | Thermally degrades to produce potent meaty aroma compounds, most notably 2-methyl-3-furanthiol and its derivatives.[1][3] |
Table 2: Comparative Profile of Key Odor-Active Sulfur Compounds in Cooked Meats
| Compound | Aroma Description | Presence and Significance by Meat Type |
|---|---|---|
| Hydrogen Sulfide (H₂S) | Sulfurous, rotten egg | A fundamental intermediate found in all cooked meats; crucial for subsequent reactions that form meaty-smelling compounds.[8] |
| Methanethiol | Cabbage, cooked | A highly volatile compound identified in both beef and chicken broths, contributing to the foundational savory aroma.[2][4] |
| Dimethyl Sulfide (DMS) | Cabbage, cooked corn | Found in various meats. In one study, the concentration in cooked pork from pigs fed a specific diet was significantly higher than in a control group.[7] A study on meat spoilage also detected DMS emissions from chicken and pork.[9] |
| Dimethyl Disulfide | Cabbage, alliaceous | Identified as a main contributor to the flavor of boiled pork.[6] Also detected in cooked chicken. |
| Methional | Cooked potato, savory | A potent and crucial odorant in all cooked meats, formed from methionine. It is a key contributor to the aroma of both beef and chicken broth.[4][6] |
| 2-Methyl-3-furanthiol (MFT) | Meaty, roasted | Considered one of the most vital compounds for meat flavor. It is a primary odorant in cooked beef, pork, and chicken, contributing a strong meaty character.[1][3][4][10] |
| Bis(2-methyl-3-furyl) disulfide | Meaty | An important contributor to the meaty aroma of cooked beef and ham, formed from the oxidation of 2-methyl-3-furanthiol.[1][11] |
| 2-Furfurylthiol (FFT) | Roasted coffee, meaty | Found in beef, pork, and chicken. It imparts a roasted, coffee-like note that becomes meaty at low concentrations.[6][10][11] |
| 3-Mercapto-2-pentanone | Sulfurous, meaty | Identified as an important odorant in cooked beef.[8] |
| 2-Acetylthiazole | Nutty, roasted, meaty | A Maillard reaction product found in cooked beef and pork, contributing nutty and roasted notes to the overall flavor profile.[6][8] |
Experimental Protocols: Analysis of Volatile Sulfur Compounds
The standard method for identifying and quantifying volatile sulfur compounds in meat involves sample preparation (cooking), extraction of the volatile fraction, and subsequent analysis by gas chromatography coupled with mass spectrometry and olfactometry. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting and concentrating these compounds.[1]
Protocol: HS-SPME-GC-MS for Meat Volatile Analysis
This protocol is a representative synthesis based on methodologies reported in peer-reviewed literature.[1][12]
-
Sample Preparation:
-
Procure fresh meat samples (e.g., beef loin, pork loin, chicken breast).
-
Mince the meat to ensure homogeneity. Weigh a standardized amount (e.g., 5 g) of the minced meat into a 20 mL headspace vial.
-
Seal the vial with a PTFE/silicone septum cap.
-
Cook the sample in a controlled manner (e.g., in a water bath or heating block at 100°C for 15 minutes) to generate the volatile compounds.
-
-
Volatile Compound Extraction (HS-SPME):
-
Pre-condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) in the GC injection port at 270°C for 30 minutes to remove contaminants.
-
After cooking, transfer the vial to an autosampler or heating block set to a specific incubation temperature (e.g., 60°C).
-
Allow the sample to equilibrate for an incubation period (e.g., 15 minutes) at the set temperature.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-40 minutes) at the same temperature with continuous agitation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes (e.g., for 5 minutes).
-
Separate the volatile compounds on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Use a temperature program to elute the compounds, for example: initial temperature of 40°C held for 3 minutes, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
The mass spectrometer should be operated in electron ionization (EI) mode (e.g., at 70 eV) with a scan range of m/z 35-400.
-
-
Compound Identification and Quantification:
-
Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley) and by comparing their calculated Linear Retention Indices (LRI) with literature values.
-
For quantification, add a known amount of an internal standard (e.g., 2-methyl-3-heptanone) to the sample before cooking. Calculate the relative concentration of each compound by comparing its peak area to that of the internal standard.[12]
-
-
Sensory Analysis (GC-Olfactometry - Optional but Recommended):
-
To determine the odor-active compounds, split the column effluent between the MS detector and a sniffing port.
-
Have trained panelists sniff the effluent and record the time, duration, and description of any detected odors. This helps to identify which of the hundreds of volatile compounds are actually contributing to the aroma.
-
References
- 1. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 4. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines [mdpi.com]
- 5. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. my.eng.utah.edu [my.eng.utah.edu]
- 10. ab :: Animal Bioscience [animbiosci.org]
- 11. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 12. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Propanal, 2-methyl-2-(methylthio)- and Other Key Meat Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory properties of the sulfur-containing aldehyde, Propanal, 2-methyl-2-(methylthio)-, against other significant flavor compounds that contribute to the characteristic aroma of cooked meat. The analysis is supported by available experimental data from sensory panel evaluations and instrumental analysis, offering insights for professionals in flavor science and related fields.
Introduction to Meat Flavor Chemistry
The desirable flavor of cooked meat is a complex sensory experience resulting from a cascade of chemical reactions involving precursors naturally present in the raw product. The two primary pathways responsible for the generation of the majority of meat flavor compounds are the Maillard reaction and lipid degradation.
-
The Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating, producing a plethora of heterocyclic compounds, including pyrazines, pyridines, and sulfur-containing molecules, which contribute to the roasted, savory, and meaty notes.
-
Lipid Degradation: The thermal oxidation of lipids, particularly polyunsaturated fatty acids, generates a variety of volatile compounds, primarily aldehydes, ketones, and alcohols. These compounds are largely responsible for the species-specific aroma characteristics of different meats.
Sulfur-containing compounds, often present in trace amounts, play a crucial role in the overall flavor profile of cooked meat due to their exceptionally low odor thresholds.[1] Propanal, 2-methyl-2-(methylthio)-, a member of this class, is recognized for its contribution to meaty and savory aromas.
Comparative Sensory Analysis
A direct quantitative comparison of flavor compounds is often achieved through the determination of their Odor Activity Value (OAV), which is the ratio of a compound's concentration in a food matrix to its odor threshold in a specific medium (e.g., water). While comprehensive data for many meat flavor compounds are available, specific quantitative odor threshold values for Propanal, 2-methyl-2-(methylthio)- in water are not readily found in the reviewed literature. However, qualitative descriptions from sensory panels and Gas Chromatography-Olfactometry (GC-O) studies provide valuable comparative insights.
Data on Key Meat Flavor Compounds
The following table summarizes the sensory properties of several key flavor compounds identified in cooked meat, providing a basis for a comparative assessment.
| Flavor Compound | Chemical Class | Odor Descriptor(s) | Odor Threshold in Water (µg/L) | Reference(s) |
| Propanal, 2-methyl-2-(methylthio)- | Sulfur-containing Aldehyde | Meaty, Savory, Grilled | Data not available | [2] |
| Methional | Sulfur-containing Aldehyde | Cooked potato, Meaty, Savory | 0.2 | [3] |
| 2-Methyl-3-furanthiol | Thiol | Roasted meat, Meaty | 0.007 | [4] |
| 2-Furfurylthiol | Thiol | Roasted coffee, Meaty | 0.005 | [5] |
| (E,E)-2,4-Decadienal | Aldehyde | Fatty, Fried | 0.07 | [5] |
| Hexanal | Aldehyde | Green, Grassy, Fatty | 4.5 | [5] |
| 2,3-Butanedione (Diacetyl) | Ketone | Buttery, Creamy | 0.2 | [5] |
| 2,5-Dimethylpyrazine | Pyrazine | Roasted, Nutty, Cocoa | 35 | [2] |
Note: The absence of a reported odor threshold for Propanal, 2-methyl-2-(methylthio)- in water prevents the calculation of its OAV and a direct quantitative comparison with the other listed compounds. However, its consistent identification in meat flavor studies and its "meaty" and "grilled" descriptors from GC-O analyses underscore its significance.[2]
Experimental Protocols
The sensory and instrumental data presented in this guide are typically obtained through a combination of Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
Methodology:
-
Sample Preparation: Volatile compounds from a cooked meat sample are extracted using methods such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.
-
Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.
-
Sensory Evaluation: Trained sensory panelists sniff the effluent at the port and record the perceived aroma, its intensity, and the time at which it is detected.
-
Data Analysis: The retention times of the detected aromas are correlated with the peaks from the chemical detector to identify the compounds responsible for specific odors. The frequency of detection of a particular odor across a panel of assessors can be used to gauge its importance to the overall aroma profile.
Sensory Panel Evaluation
Descriptive sensory analysis with a trained panel provides quantitative data on the intensity of specific flavor attributes.
Methodology:
-
Panelist Training: A panel of individuals is trained to recognize and rate the intensity of specific aroma and taste attributes relevant to cooked meat (e.g., "meaty," "roasted," "fatty," "umami"). Reference standards for each attribute are used for calibration.
-
Sample Preparation and Presentation: Meat samples are cooked under controlled and standardized conditions to ensure consistency. Samples are then presented to the panelists in a controlled environment, often under red light to mask color differences.
-
Evaluation: Panelists evaluate the samples for the intensity of each attribute using a defined scale (e.g., a 15-point universal scale).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine significant differences in the sensory profiles of the samples.
Signaling Pathways and Experimental Workflows
Biochemical Pathways of Meat Flavor Formation
The formation of key meat flavor compounds, including Propanal, 2-methyl-2-(methylthio)-, is a result of complex chemical reactions during cooking. The following diagram illustrates the major pathways involved.
Caption: Formation of meat flavor compounds.
Umami and Savory Taste Perception Pathway
The perception of savory and meaty flavors, known as umami, is initiated by the binding of specific molecules, such as glutamate and certain nucleotides, to G-protein coupled receptors (GPCRs) on the taste buds.
Caption: Umami taste signaling pathway.
Experimental Workflow for Sensory Analysis
The following diagram outlines a typical workflow for the sensory analysis of meat flavor compounds.
References
A Comparative Guide to Alternatives for 2-Methyl-2-(methylthio)propanal in Flavor Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of flavor alternatives to "Propanal, 2-methyl-2-(methylthio)-", a sulfur-containing compound known for its savory, roasted, and nutty notes. The following sections detail the performance of viable alternatives, supported by available data, and outline the experimental protocols for their evaluation.
"Propanal, 2-methyl-2-(methylthio)-" is a key ingredient in the flavor industry, prized for its ability to impart desirable savory characteristics to a variety of food products. However, the exploration of alternative compounds is driven by the need for flavor diversification, improved stability, and nuanced sensory profiles. This guide focuses on other sulfur-containing compounds, many of which are products of the Maillard reaction, a crucial chemical process in the development of cooked food flavors.
Quantitative Comparison of Flavor Alternatives
The following table summarizes the key quantitative data for "Propanal, 2-methyl-2-(methylthio)-" and its potential alternatives. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, the data presented is a synthesis of information from various sources.
| Flavor Compound | Chemical Class | Odor Threshold (in water, µg/L) | Typical Flavor Descriptors | Key Applications |
| Propanal, 2-methyl-2-(methylthio)- | Thioether/Aldehyde | Data not readily available | Roasted, nutty, savory, meaty | Savory snacks, processed meats, soups |
| 2-Furfurylthiol | Thiol | 0.005 | Roasted coffee, smoky | Coffee, roasted nuts, chocolate |
| 2-Methyl-3-furanthiol | Thiol | 0.007 | Meaty, beef-like, nutty | Meat flavors, soups, sauces |
| Methional | Thioether/Aldehyde | 0.2 | Cooked potato, savory, brothy | Potato products, soups, savory snacks |
| Dimethyl trisulfide | Sulfide | 0.01 | Cabbage, savory, sulfury | Savory flavors, cheese, onion/garlic flavors |
| 2-Acetylthiazole | Thiazole | 10 | Roasted, nutty, popcorn-like | Baked goods, popcorn, roasted nuts |
| S-Methyl thioesters (e.g., S-methyl thiobutanoate) | Thioester | 6 (for thiobutanoate) | Cheesy, fruity, green | Cheese flavors, savory snacks |
| 2-Methyl-2-(methyldithio)propanal | Disulfide/Aldehyde | Data not readily available | Cocoa, chocolate, roasted | Chocolate, cocoa products |
Experimental Protocols
The evaluation of flavor compounds relies on a combination of sensory and instrumental analysis. Below are detailed methodologies for key experiments.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of the flavor compounds.
Panelists:
-
Selection: 10-12 panelists are selected based on their sensory acuity, ability to discriminate between different tastes and odors, and verbal fluency.
-
Training: Panelists undergo extensive training (20-30 hours) to develop a common vocabulary for describing the sensory attributes of the flavor compounds. Reference standards for each attribute (e.g., "roasted," "meaty," "sulfury") are provided.
Sample Preparation:
-
Flavor compounds are diluted in a neutral base (e.g., deionized water, vegetable oil, or a simple food matrix like a plain cracker) to a concentration above their odor and taste thresholds but below saturation.
-
Samples are presented in coded, identical containers at a controlled temperature.
-
A palate cleanser (e.g., unsalted crackers, water) is provided to be used between samples.
Procedure:
-
Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and air circulation).
-
Each panelist rates the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
The order of sample presentation is randomized for each panelist to minimize bias.
Data Analysis:
-
The intensity ratings are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences in the sensory attributes between the compounds.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the different flavor compounds and their sensory attributes.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active compounds in a flavor mixture and to determine their relative importance.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactometry (O) port.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or DB-Wax) is typically used for the separation of volatile flavor compounds.
-
Carrier Gas: Helium at a constant flow rate.
Procedure:
-
Sample Preparation: The flavor compound is diluted in a suitable solvent (e.g., dichloromethane). For food matrices, a solvent extraction or solid-phase microextraction (SPME) can be used to isolate the volatile compounds.
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The GC oven temperature is programmed to increase gradually, separating the compounds based on their boiling points and polarity.
-
Detection: The effluent from the GC column is split between the MS detector and the O-port.
-
MS Detection: The MS identifies the chemical structure of the separated compounds.
-
Olfactometry: A trained sensory panelist sniffs the effluent from the O-port and records the retention time, odor descriptor, and intensity of each odor-active compound.
-
-
Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor can still be detected is determined for each compound, providing a measure of its odor potency (Flavor Dilution factor).
Data Analysis:
-
The data from the MS and O-port are combined to identify the key odor-active compounds.
-
An "aromagram" is constructed by plotting the odor intensity or FD factor against the retention time.
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for Sulfur Compounds
The perception of sulfur-containing compounds, particularly thiols, is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. The human olfactory receptor OR2T11 has been identified as a key receptor for several low-molecular-weight thiols.[1][2][3][4] The binding of a thiol to OR2T11, a G-protein coupled receptor (GPCR), triggers a signaling cascade that leads to the perception of smell. Interestingly, the presence of metal ions like copper can enhance the response of this receptor to thiols.[4]
Caption: Olfactory signaling pathway for thiols.
Experimental Workflow for Flavor Compound Comparison
A systematic approach is essential for the objective comparison of flavor compounds. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: Workflow for comparing flavor alternatives.
Conclusion
The selection of an alternative to "Propanal, 2-methyl-2-(methylthio)-" depends on the specific application and desired sensory profile. Compounds like 2-methyl-3-furanthiol offer a pronounced meaty character, while 2-furfurylthiol provides roasted coffee notes. Methional presents a cooked potato and savory profile. A thorough evaluation using both sensory panels and instrumental analysis, as detailed in this guide, is crucial for making an informed decision. The Maillard reaction remains a key area of research for the discovery and development of novel savory flavor compounds. Further studies focusing on direct comparative analysis and stability of these compounds in various food matrices will be beneficial for the flavor industry.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. OR2T11 - Wikipedia [en.wikipedia.org]
- 3. OR2T11 olfactory receptor family 2 subfamily T member 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Sulfur-Containing Aldehydes for Drug Development
For researchers and professionals in drug development, understanding the reactivity of electrophilic functional groups is paramount for designing targeted covalent inhibitors and other therapeutics. Sulfur's diverse oxidation states and unique chemical properties offer a rich palette for medicinal chemists. This guide provides a comparative analysis of the reactivity of different classes of sulfur-containing aldehydes, offering insights into their potential applications.
Relative Reactivity of Aldehyde Classes
The reactivity of aldehydes is largely governed by the electrophilicity of the carbonyl or thiocarbonyl carbon. The nature of the sulfur-containing group significantly modulates this property. Thioaldehydes, in which the carbonyl oxygen is replaced by sulfur, are generally more reactive than their corresponding aldehydes.[1][2] This increased reactivity is attributed to the better energy match between the p-orbitals of carbon and sulfur compared to carbon and oxygen, leading to a more polarizable C=S bond.[2]
Aldehydes bearing sulfur in higher oxidation states, such as sulfinyl and sulfonyl groups, are also of interest. The strong electron-withdrawing nature of sulfonyl groups is expected to enhance the electrophilicity of the aldehyde.
Table 1: Comparative Reactivity of Aldehyde Classes
| Aldehyde Class | Representative Structure | Relative Reactivity/Electrophilicity | Stability | Key Reaction Types |
| Aldehyde | R-CHO | Baseline | Generally Stable | Nucleophilic Addition, Oxidation |
| Thioaldehyde | R-CHS | High | Generally Unstable, requires steric hindrance for isolation[1] | Cycloadditions (Diels-Alder)[3], Nucleophilic Addition |
| Sulfinyl Aldehyde | R-S(O)-CHO | Moderate to High (Predicted) | Variable | Nucleophilic Addition, Oxidation |
| Sulfonyl Aldehyde | R-S(O)₂-CHO | High (Predicted) | Generally Stable | Nucleophilic Addition, Michael Addition |
Experimental Protocols for Reactivity Assessment
To quantitatively compare the reactivity of different sulfur-containing aldehydes, a standardized experimental protocol is essential. A common method to probe the electrophilicity of these compounds is to measure the kinetics of their reaction with a model nucleophile or a diene in a cycloaddition reaction.
Protocol: Kinetic Analysis of Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for characterizing the reactivity of dienophiles. Thioaldehydes, being potent dienophiles, readily undergo this reaction.[3] This protocol describes a general method for comparing the reaction rates of different sulfur-containing aldehydes with a standard diene.
Objective: To determine the second-order rate constant for the Diels-Alder reaction of a sulfur-containing aldehyde with a reference diene (e.g., 2,3-dimethyl-1,3-butadiene).
Materials:
-
Sulfur-containing aldehyde of interest
-
2,3-dimethyl-1,3-butadiene (or other suitable diene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Internal standard (e.g., dodecane)
-
NMR tubes
-
Spectrophotometer or NMR spectrometer
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the sulfur-containing aldehyde, the diene, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a typical experiment, equimolar amounts of the aldehyde and diene are mixed in the reaction vessel (e.g., an NMR tube or a cuvette) at a constant temperature. The reaction should be initiated by the addition of one of the reactants to the other.
-
Reaction Monitoring: The progress of the reaction is monitored over time by observing the disappearance of the reactants and the appearance of the cycloadduct. This can be achieved using:
-
¹H NMR Spectroscopy: Integrate the signals corresponding to the aldehyde proton and a proton of the cycloadduct relative to the internal standard at various time points.
-
UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, the change in absorbance at a specific wavelength can be monitored.
-
-
Data Analysis: The concentration of the aldehyde is plotted against time. The second-order rate constant (k) can be determined by fitting the data to the integrated rate law for a second-order reaction: 1/[A]t = kt + 1/[A]₀, where [A]t is the concentration of the aldehyde at time t, and [A]₀ is the initial concentration.
Reaction Mechanisms and Signaling Pathways
The high electrophilicity of certain sulfur-containing aldehydes makes them potential candidates for covalent inhibitors that target nucleophilic residues in proteins, such as cysteine.[4] The formation of a covalent bond can lead to irreversible inhibition of enzyme activity, a strategy employed in many successful drugs.
Workflow for Evaluating Covalent Inhibition Potential
The following workflow outlines the steps to assess the potential of a novel sulfur-containing aldehyde as a covalent inhibitor.
Caption: A generalized workflow for the evaluation of a novel sulfur-containing aldehyde as a potential covalent inhibitor.
This guide provides a foundational understanding of the comparative reactivity of sulfur-containing aldehydes. For drug development professionals, a systematic evaluation of reactivity, stability, and biological activity is crucial for harnessing the therapeutic potential of these unique chemical entities.
References
- 1. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Aldehyde vs Thioaldehyde: When To Use Each One In Writing [thecontentauthority.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Enantiomeric Differences in the Odor of Volatile Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
The human olfactory system exhibits remarkable stereoselectivity, often perceiving the enantiomers of a chiral molecule as having distinct odors. This phenomenon is particularly pronounced in the case of volatile sulfur compounds, which are known for their potent and often pervasive aromas. Understanding these enantiomeric differences is crucial in fields ranging from flavor and fragrance chemistry to drug development, where unintended odors can be a significant challenge. This guide provides an objective comparison of the odor profiles of various sulfur-containing enantiomers, supported by experimental data, detailed methodologies, and visualizations of the underlying biological and analytical processes.
Quantitative Comparison of Odor Properties
The sensory perception of chiral sulfur compounds can differ in both quality (odor descriptor) and intensity (odor threshold). The following tables summarize the known enantiomeric differences for a selection of volatile sulfur compounds.
Table 1: Odor Descriptors of Chiral Sulfur Compound Enantiomers
| Compound | Enantiomer | Odor Descriptor(s) | Reference(s) |
| 3-Mercapto-2-methylpropan-1-ol | (R)-(+) | Meaty, savory, bouillon-like | [1] |
| (S)-(-) | Sulfurous, cabbage-like | [1] | |
| 3-Mercaptohexan-1-ol | (R)-(+) | Grapefruit, passion fruit | [2] |
| (S)-(-) | Sweaty, onion-like | [2] | |
| p-Menthane-8-thiol-3-one | (1R, 4S)-(-) | Buchu leaf, blackcurrant | [2] |
| (1S, 4R)-(+) | Sulfurous, catty | [2] | |
| 2-Methyl-4-propyl-1,3-oxathiane | (2R, 4S)-cis | Tropical fruit, passion fruit | [2] |
| (2S, 4R)-trans | Herbal, sulfury | [2] | |
| 3-Sulfanylhexyl acetate | (R)-(+) | Tropical, boxwood, grapefruit | [2] |
| (S)-(-) | Sweaty, onion-like | [2] |
Table 2: Odor Thresholds of Chiral Sulfur Compound Enantiomers
| Compound | Enantiomer | Odor Threshold (in water) | Reference(s) |
| 3-Mercapto-2-methylpentan-1-ol | (R)-(-) | 0.03 ng/L | [1] |
| (S)-(+) | 0.1 ng/L | [1] | |
| 3-Mercapto-3-methylbutyl formate | (R)-(-) | 0.004 ng/L | [2] |
| (S)-(+) | 0.02 ng/L | [2] | |
| 4-Mercapto-4-methylpentan-2-one | (R)-(-) | 0.01 ng/L | [2] |
| (S)-(+) | 0.1 ng/L | [2] | |
| 1-p-Menthene-8-thiol | (+)-(R) | 0.02 ng/L | [1] |
| (-)-(S) | 0.08 ng/L | [1] |
Experimental Protocols
Sensory Analysis of Chiral Sulfur Compounds
Objective: To determine and compare the odor thresholds and descriptors of enantiomerically pure sulfur compounds.
Materials:
-
A panel of trained sensory assessors (typically 8-12 individuals).
-
Odor-free testing room with controlled temperature and humidity.
-
Enantiomerically pure (>99%) sulfur compounds.
-
Odorless solvent (e.g., diethyl ether, ethanol, or water, depending on the solubility of the compound).
-
Glass sniffing bottles with Teflon-lined caps.
-
Precision pipettes and glassware.
-
Data recording sheets or software.
Procedure:
-
Panelist Training and Selection: Panelists are trained to identify and describe a wide range of standard odorants. Their individual odor detection thresholds for a reference compound (e.g., n-butanol) are determined to ensure normal olfactory acuity.[3]
-
Sample Preparation: A series of dilutions of each enantiomer is prepared in the odorless solvent. The concentration range should span from well below to well above the expected odor threshold.[4]
-
Threshold Determination (Ascending Method of Limits):
-
Panelists are presented with a series of sniffing bottles, starting with the lowest concentration and ascending to the highest.
-
For each concentration step, a blank (solvent only) is also presented in a randomized order.
-
Panelists are asked to indicate at which concentration they can first reliably detect an odor different from the blank. This is their individual detection threshold.
-
The group's odor threshold is typically calculated as the geometric mean of the individual thresholds.[5]
-
-
Odor Profile Analysis:
-
For concentrations above the detection threshold, panelists are asked to provide descriptive terms for the perceived odor.
-
A list of standardized odor descriptors can be provided to aid in characterization, but panelists should also be allowed to use their own terms.
-
The frequency of use for each descriptor is recorded to generate an odor profile for each enantiomer.
-
Gas Chromatography-Olfactometry (GC-O) of Chiral Sulfur Compounds
Objective: To separate the enantiomers of a volatile sulfur compound and determine the odor characteristics of each.
Apparatus:
-
Gas chromatograph (GC) equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase).[6]
-
An effluent splitter that directs a portion of the column effluent to a sniffing port (olfactometry port) and the remainder to a conventional detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
-
Heated transfer line to the sniffing port to prevent condensation.
-
Humidified air supply to the sniffing port to prevent nasal dehydration.
-
Data acquisition system for both the detector and the olfactometry responses.
Procedure:
-
Sample Injection: A solution of the chiral sulfur compound (or a complex mixture containing it) is injected into the GC.
-
Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase. The temperature program of the GC oven is optimized to achieve baseline separation.
-
Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port throughout the chromatographic run.
-
Data Recording: The panelist records the retention time and provides a detailed description of any odors detected. This can be done verbally into a microphone or by using a data entry device.
-
Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the conventional detector. This allows for the correlation of specific odors with the corresponding enantiomeric peaks.[7][8]
Visualizing the Mechanisms
Olfactory Signaling Pathway
The perception of odor begins with the interaction of a volatile molecule with an olfactory receptor (OR) in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. The differential perception of enantiomers arises from their distinct interactions with these chiral receptors.
Caption: Figure 1. Olfactory Signaling Pathway for an Odorant.
Experimental Workflow for Chiral GC-O
The analytical process of separating and identifying the odor characteristics of chiral sulfur compounds using Gas Chromatography-Olfactometry (GC-O) is a multi-step process.
Caption: Figure 2. Experimental Workflow for Chiral GC-O Analysis.
Enantioselective Interactions at the Receptor Level
The distinct odors of enantiomers are a direct consequence of their differential binding to and/or activation of olfactory receptors. Olfactory receptors are G-protein coupled receptors (GPCRs), which are themselves chiral entities.[9][10] The three-dimensional arrangement of amino acid residues in the binding pocket of an OR creates a chiral environment.
The interaction between a chiral odorant and its receptor can be likened to a "hand-in-glove" model. Just as a right hand fits better into a right-handed glove than a left-handed one, one enantiomer may have a higher affinity and/or efficacy for a particular olfactory receptor than its mirror image. This can result in:
-
Different Receptor Activation: One enantiomer may strongly activate a specific set of ORs, while the other activates a different set, or the same set but with different intensities.
-
Varying Binding Affinities: One enantiomer may bind more tightly to a receptor, leading to a lower odor threshold.[11]
Recent research has also highlighted the potential role of metal ions, such as copper, in the binding of sulfur-containing odorants to specific olfactory receptors. It is hypothesized that the sulfur atom coordinates with the metal ion within the receptor's binding pocket, and the stereochemistry of the rest of the molecule dictates the precise nature of this interaction.[12][13] Molecular docking studies are beginning to shed light on the specific amino acid residues that are critical for these enantioselective interactions.[4][14]
Conclusion
The enantiomeric differences in the odor of volatile sulfur compounds provide a compelling example of the stereoselectivity of the olfactory system. These differences are not merely academic; they have significant practical implications for the food, fragrance, and pharmaceutical industries. A thorough understanding of these chiral distinctions, supported by robust analytical techniques such as GC-O and sensory analysis, is essential for controlling and designing products with specific and desirable odor profiles. Future research focusing on the molecular modeling of odorant-receptor interactions will further elucidate the precise mechanisms underlying this fascinating aspect of chemosensation.
References
- 1. Chiral multidimensional gas chromatography (MDGC) and chiral GC-olfactometry with a double-cool-strand interface: application to malodors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recruiting, training and managing a sensory panel in odor nuisance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Odor Thresholds and Breathing Changes of Human Volunteers as Consequences of Sulphur Dioxide Exposure Considering Individual Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Odorant Receptors and Olfactory Coding - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of intramolecular sulfur–lone pair interactions on small-molecule drug design and receptor binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Volatile Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Volatile sulfur compounds (VSCs) are a class of molecules that contribute significantly to the aroma and flavor profiles of various substances, and their presence, even at trace levels, can indicate contamination or degradation. In clinical settings, the analysis of VSCs in breath is emerging as a non-invasive diagnostic tool for various diseases.[1][2][3] The accurate and sensitive detection of these compounds is therefore crucial across diverse fields, from food science and environmental monitoring to clinical diagnostics. This guide provides a comprehensive comparison of the leading analytical techniques used for the determination of VSCs, with a focus on experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific application.
The analysis of VSCs presents unique challenges due to their high volatility, reactivity, and often low concentrations in complex matrices.[4][5] A variety of analytical techniques have been developed to address these challenges, with gas chromatography (GC) being the most established and widely used method.[4][6] However, other techniques such as spectrophotometry and specialized gas sensors also offer distinct advantages in specific contexts.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[4] In the context of VSC analysis, it is almost always coupled with a selective detector to achieve the necessary sensitivity and specificity.
Common Detectors for VSC Analysis:
-
Sulfur Chemiluminescence Detector (SCD): This detector is highly sensitive and specific for sulfur-containing compounds.[7][8] It provides an equimolar response, meaning the signal is directly proportional to the mass of sulfur, simplifying quantification.[8]
-
Mass Spectrometry (MS): GC-MS provides high sensitivity and the ability to identify and quantify compounds based on their mass-to-charge ratio, offering structural information.[9]
-
Flame Photometric Detector (FPD): FPD is another sulfur-selective detector, though generally less sensitive than SCD.[8]
-
Atomic Emission Detector (AED): AED can detect specific elements, including sulfur, based on their atomic emission spectra.[8]
Sample Preparation for GC Analysis:
Due to the low concentrations of VSCs in many samples, a pre-concentration step is often necessary.[5][8][9]
-
Static Headspace (SHS): A simple and rapid technique where the vapor phase in equilibrium with the sample is injected into the GC.[7]
-
Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample or its headspace to adsorb analytes.[5][10]
-
Purge and Trap: An inert gas is bubbled through the sample to purge the volatile compounds, which are then trapped on a sorbent material before being thermally desorbed into the GC.[8]
-
Cryogenic Trapping: Volatiles are trapped on a cooled surface and then revolatilized for injection into the GC.[8][9]
Quantitative Performance of GC-Based Methods
The following table summarizes the performance characteristics of various GC-based methods for the analysis of common VSCs.
| Volatile Sulfur Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Matrix | Reference |
| Hydrogen Sulfide (H₂S) | HS-GC-SCD | - | ~1 µg/L | >0.99 | - | Wine | [7] |
| Methanethiol (MT) | HS-GC-SCD | - | ~1 µg/L | >0.99 | - | Wine | [7] |
| Dimethyl Sulfide (DMS) | HS-GC-SCD | - | ~1 µg/L | >0.99 | - | Wine | [7] |
| Carbon Disulfide (CS₂) | HS-GC-SCD | - | ~1 µg/L | >0.99 | - | Wine | [7] |
| Hydrogen Sulfide (H₂S) | GC-SCD | - | - | - | - | Gaseous Fuels | [11] |
| Carbonyl Sulfide (COS) | GC-SCD | - | - | - | - | Gaseous Fuels | [11] |
| Methyl Mercaptan (CH₃SH) | GC-MS | - | - | - | - | Breath | [9] |
| Dimethyl Sulfide (DMS) | GC-MS | - | - | - | - | Breath | [9] |
| Dimethyl Disulfide (DMDS) | GC-MS | - | - | - | - | Breath | [9] |
Note: Quantitative data for all parameters were not available in the cited literature for every compound and method.
Experimental Protocols
Static Headspace Gas Chromatography-Sulfur Chemiluminescence Detection (HS-GC-SCD) for VSCs in Wine
This method is suitable for the rapid and selective determination of volatile sulfur compounds in wine.[7]
1. Sample Preparation:
-
A 5 mL aliquot of wine is placed into a 20 mL headspace vial.
-
An internal standard is added.
-
The vial is sealed with a PTFE-lined septum.
2. HS-GC-SCD Analysis:
-
The vial is incubated at a specific temperature and time to allow for equilibration of the VSCs between the liquid and gas phases.
-
A heated gas-tight syringe is used to withdraw a portion of the headspace.
-
The sample is injected into a cool-on-column inlet of the GC.
3. Chromatographic Conditions:
-
Column: A capillary column suitable for VSC separation (e.g., Rtx-1 ms).[4]
-
Oven Temperature Program: An initial low temperature is held, followed by a ramp to a final temperature to elute all compounds of interest.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Detector: Sulfur Chemiluminescence Detector.
4. Data Analysis:
-
Peak identification is based on retention time compared to known standards.
-
Quantification is performed using an internal or external standard calibration curve.
Workflow for VSC analysis using HS-GC-SCD.
Spectrophotometry
UV-Visible spectrophotometry is an analytical technique that measures the absorption of light by a sample.[12][13] While less common for the direct analysis of VSCs due to lower sensitivity and selectivity compared to GC, it can be employed for the quantification of total VSCs or specific VSCs after a derivatization reaction that produces a colored product.
General Principle:
-
A reagent is added to the sample that selectively reacts with the VSC of interest to produce a chromophore (a colored compound).
-
The absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer.
-
The concentration of the VSC is determined by comparing the absorbance to a calibration curve prepared with known concentrations of the VSC.
Experimental Protocol for Total VSC Measurement (Methylene Blue Method for Sulfide):
This method is based on the reaction of sulfide ions with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue.
1. Sample Collection and Preparation:
-
The gaseous sample containing VSCs is bubbled through a trapping solution (e.g., zinc acetate) to capture hydrogen sulfide as zinc sulfide.
-
For liquid samples, the sample may be used directly or after appropriate dilution.
2. Color Development:
-
An acidic solution of N,N-dimethyl-p-phenylenediamine is added to the trapping solution or liquid sample.
-
A solution of ferric chloride is added, and the mixture is allowed to stand for a specified time for color development.
3. Spectrophotometric Measurement:
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for methylene blue (approximately 667 nm).
-
A blank sample (without the VSC) is run in parallel to zero the spectrophotometer.
4. Quantification:
-
The concentration of sulfide is determined from a calibration curve prepared using standard sulfide solutions.
General workflow for spectrophotometric analysis of VSCs.
Gas Sensors
Gas sensing technology offers a portable and real-time monitoring solution for VSCs, which is particularly valuable for applications like oral health monitoring.[1] These sensors are typically based on the change in electrical resistance or color of a sensing material upon exposure to the target gas.
Types of Gas Sensors for VSCs:
-
Chemiresistors: These sensors utilize a semiconductor material whose electrical resistance changes in the presence of the target gas. Metal oxides and metal-organic frameworks (MOFs) are common sensing materials.[1]
-
Colorimetric Sensors: These sensors rely on a chemical reaction that produces a color change, which can be visually inspected or measured with a detector.[14]
Performance of VSC Gas Sensors:
| Sensor Type | Target VSC | Detection Limit | Response Time | Matrix | Reference |
| Ionically Conductive MOF | H₂S | 1 ppb | - | Vapor | [15] |
| Ionically Conductive MOF | CH₃SH | 1 ppm | - | Vapor | [15] |
| Chemiresistor (Au/In₂O₃-MPTES) | H₂S | - | - | Exhaled Breath | [14] |
| Colorimetric (BISS-PAAm hydrogel) | VSCs | - | - | - | [14] |
Experimental Protocol for a Chemiresistive Gas Sensor:
1. Sensor Fabrication:
-
The sensing material (e.g., a metal oxide nanocomposite) is synthesized and deposited onto a substrate with electrodes.
2. Sensor Operation:
-
The sensor is placed in a test chamber with a controlled atmosphere.
-
A constant voltage is applied across the electrodes, and the baseline current is measured.
-
A known concentration of the target VSC is introduced into the chamber.
-
The change in current (due to the change in resistance) is recorded as the sensor response.
3. Data Analysis:
-
The sensor's sensitivity is determined by the magnitude of the response to a given concentration of the VSC.
-
The response and recovery times are also key performance metrics.
Logical relationship in a gas sensor for VSC detection.
Conclusion
The choice of an analytical technique for volatile sulfur compounds is highly dependent on the specific requirements of the application, including the matrix, the target VSCs, the required sensitivity, and practical considerations such as cost and portability.
-
Gas chromatography , particularly with a sulfur chemiluminescence detector, remains the gold standard for sensitive and selective analysis of a wide range of VSCs in complex matrices.[4][7]
-
Spectrophotometry offers a simpler and more cost-effective alternative for the determination of total VSCs or specific compounds after derivatization, although it generally lacks the sensitivity and specificity of GC methods.
-
Gas sensors are a rapidly developing field, providing the potential for real-time, portable, and low-cost monitoring of VSCs, with promising applications in areas like clinical diagnostics.[1]
Researchers and drug development professionals should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most suitable analytical technique for their VSC analysis needs.
References
- 1. Research Progress of Volatile Sulfur Compounds Gas Sensing Materials for Oral Health [yyhx.ciac.jl.cn]
- 2. d-nb.info [d-nb.info]
- 3. Laser spectroscopy on volatile sulfur compounds: possibilities for breath analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. azom.com [azom.com]
- 12. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. UV-Visible spectrophotometry: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly Selective and Sensitive Detection of Volatile Sulfur Compounds by Ionically Conductive Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Volatile sulfur compounds (VSCs) are a class of molecules that significantly influence the flavor and aroma of a wide variety of foods and beverages.[1][2][3] Despite often being present in trace amounts, their characteristically low odor thresholds mean they can be potent contributors to both desirable and undesirable sensory characteristics.[1][2][4][5] This guide provides a comparative analysis of the flavor profiles of related sulfur compounds, supported by experimental data and detailed methodologies, to aid researchers in understanding and manipulating these potent flavor molecules.
The Dual Nature of Sulfur Flavors
The perception of sulfur compounds is highly concentration-dependent. At low concentrations (< 1 µg/kg), many VSCs contribute pleasant and defining flavor notes to products such as coffee, tropical fruits, and cheese.[1][2] However, at higher concentrations, these same compounds can produce objectionable "sulfurous" or "rotten egg" off-flavors.[2][6] This duality makes the precise control and understanding of VSCs critical in food science and flavor chemistry.
Key Sulfur Compounds and Their Flavor Profiles
The flavor profiles of VSCs are diverse, ranging from fruity and tropical to savory and pungent. The chemical structure of the compound, including the presence of functional groups and stereochemistry, plays a crucial role in determining its specific aroma.[1][2] For instance, the enantiomers of a chiral sulfur compound can possess distinctly different aromas.[1][2]
Below is a summary of some key sulfur compounds and their associated flavor profiles found in various foods:
-
Thiols (Mercaptans): This group is known for a wide range of aromas.
-
2-Furfurylthiol: A character-impact compound in roasted coffee.[1][4]
-
1-p-Menthene-8-thiol: Possesses a fresh grapefruit juice character at extremely low concentrations.[1]
-
Methanethiol: Can contribute to both desirable flavor in cheese and off-flavors in other products.[7][8]
-
3-Mercaptohexan-1-ol: Imparts citrus and tropical fruit notes to wine.[1]
-
-
Sulfides: These compounds often contribute savory or vegetable-like notes.
-
Dimethyl sulfide (DMS): At low levels, it can be reminiscent of canned corn, while at higher concentrations it has a cabbage-like odor.[1][2] It is also a key aroma component in some truffles.[1][2]
-
Diallyl disulfide: The characteristic flavor compound of garlic.[1][2]
-
Dimethyl trisulfide (DMTS): A potent sulfur compound found in cauliflower and other Brassica vegetables, contributing to their characteristic "sulfur" or "cabbage" aroma.[8]
-
-
Isothiocyanates: These are known for their pungent and spicy characteristics.
Quantitative Analysis of Flavor Profiles: Odor Thresholds
The sensory impact of a volatile compound is determined by both its concentration and its odor threshold. The odor threshold is the lowest concentration of a substance that can be detected by the human nose. The exceptionally low odor thresholds of many sulfur compounds underscore their importance in flavor chemistry.[5][9][10][11]
The following table summarizes the odor detection thresholds for a selection of sulfur compounds in different matrices. It is important to note that these values can vary depending on the medium (e.g., water, wine, air) and the sensory methodology used.
| Compound | Odor Threshold | Matrix | Flavor Descriptor(s) |
| Dimethyl sulfide | 25 µg/L | White Wine | Asparagus, corn, molasses[12] |
| Dimethyl disulfide | 29 µg/L | White Wine | Cabbage-like[12] |
| Diethyl sulfide | 0.92 µg/L | White Wine | - |
| Diethyl disulfide | 4.3 µg/L | White Wine | - |
| Ethanethiol | 1.1 µg/L | White Wine | Onion, rubber[12] |
| Hydrogen sulfide | 0.00047 ppm | Air | Rotten egg[9] |
| Methyl mercaptan | 0.0021 ppm | Air | - |
| Carbon disulfide | 0.21 ppm | Air | - |
| 2-Furfurylthiol | 0.05 ppb | Air | Roasty coffee[4] |
Experimental Protocols
The identification and characterization of potent sulfur aroma compounds heavily rely on sensory-focused analytical techniques. Gas chromatography-olfactometry (GC-O) is a primary method used for this purpose.[1][2][13][14][15][16]
Gas Chromatography-Olfactometry (GC-O)
Principle: GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. A sample extract containing volatile compounds is injected into the gas chromatograph. As the separated compounds elute from the GC column, the effluent is split. One portion goes to a conventional detector (such as a mass spectrometer for identification), and the other portion is directed to a heated sniffing port where a trained panelist can smell the eluting compounds and describe their aroma and intensity.
Methodology:
-
Sample Preparation: Volatile sulfur compounds are first extracted from the food matrix. Common techniques include solvent extraction, steam distillation, or headspace solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column to separate the individual volatile compounds based on their boiling points and chemical properties.
-
Olfactometric Detection: The column effluent is split between a chemical detector (e.g., Mass Spectrometer (MS) or Flame Ionization Detector (FID)) and a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor detected.
-
Compound Identification: The chemical detector (MS) provides data for the tentative identification of the odor-active compounds based on their mass spectra and retention times. Confirmation is typically done by comparing the retention time and mass spectrum with those of an authentic standard.
-
Aroma Activity Analysis: The potency of an odorant can be assessed using techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives an indication of its flavor dilution (FD) factor or CHARM value, respectively, which is a measure of its aroma potency.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the comparative analysis of sulfur compound flavor profiles using GC-O.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Sensory Study of Selected Volatile Sulfur Compounds in White Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 13. Olfactometry Profiles and Quantitation of Volatile Sulfur Compounds of Swiss Tilsit Cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Propanal, 2-methyl-2-(methylthio)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Propanal, 2-methyl-2-(methylthio)-, a flammable liquid that requires careful management as a hazardous waste.
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is crucial to understand the inherent hazards of Propanal, 2-methyl-2-(methylthio)-.
Hazard Classification:
| Hazard Category | GHS Classification | Description |
| Flammability | H226 | Flammable liquid and vapor |
Due to its flammability, this chemical must be kept away from heat, sparks, open flames, and other ignition sources. Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | Not typically required if handled in a fume hood. |
Step-by-Step Disposal Protocol
The disposal of Propanal, 2-methyl-2-(methylthio)- must be treated as a hazardous waste stream. Adherence to the following procedural steps is mandatory to ensure safety and compliance.
-
Waste Identification and Segregation:
-
All waste containing Propanal, 2-methyl-2-(methylthio)-, including contaminated labware and unused portions, must be classified as hazardous waste.
-
A closely related compound, "Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime," is listed by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste with the code P070.[1][2][3][4] This indicates that Propanal, 2-methyl-2-(methylthio)- should be handled with a high degree of caution due to potential toxicity.
-
Segregate this waste from other chemical waste streams to avoid incompatible mixtures.
-
-
Containerization and Labeling:
-
Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Propanal, 2-methyl-2-(methylthio)-," and a clear indication of the flammability hazard.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area must be cool, dry, well-ventilated, and away from sources of ignition.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Propanal, 2-methyl-2-(methylthio)-.
Caption: Decision workflow for the disposal of Propanal, 2-methyl-2-(methylthio)-.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
